Fusicoccin H
Description
This compound has been reported in Diaporthe amygdali with data available.
phytotoxic glycoside from Fusicoccum amydali; structure
Structure
3D Structure
Properties
CAS No. |
50906-51-9 |
|---|---|
Molecular Formula |
C26H42O8 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O8/c1-12(2)15-7-8-26(4)9-17-14(10-27)5-6-16(17)13(3)20(29)24(19(15)26)34-25-23(32)22(31)21(30)18(11-28)33-25/h9,12-14,16,18,20-25,27-32H,5-8,10-11H2,1-4H3/b17-9-/t13-,14-,16+,18-,20-,21-,22+,23-,24-,25-,26-/m1/s1 |
InChI Key |
FQPATHNUIPAADA-BXJVKJQWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(C)C)C)CO |
Canonical SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |
Synonyms |
fusicoccin H |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Profile of Fusicoccin H: Structure, Activity, and Experimental Insights
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fusicoccin (B1218859) H (FC-H) is a diterpenoid glycoside and a minor metabolite produced by the fungus Phomopsis amygdali (previously Fusicoccum amygdali)[1][2][3]. Unlike its well-studied analogue, Fusicoccin A (FC-A), a potent phytotoxin known for inducing plant wilting, Fusicoccin H exhibits significantly reduced biological activity[4][5]. It is structurally distinct and serves as a biosynthetic precursor to FC-A. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to this compound. Its unique profile as a structurally related but biologically weak analogue makes it a valuable tool for structure-activity relationship (SAR) studies and for probing the intricacies of the 14-3-3 protein-protein interactions stabilized by fusicoccanes.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylFC. Structurally, it is a terpene glycoside characterized by the core 5-8-5 carbotricyclic ring system typical of fusicoccanes. Key distinctions from the highly active Fusicoccin A include the absence of acetyl groups and the lack of the O-tert-pentenyl group on the glucose moiety, which contributes to its increased hydrophilicity.
Data Presentation: Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.0³,⁷]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Molecular Formula | C₂₆H₄₂O₈ | |
| Molecular Weight | 482.6 g/mol | |
| CAS Number | 50906-51-9 | |
| Classification | Terpene Glycoside |
Biological Activity and Mechanism of Action
The biological activity of fusicoccins is primarily mediated by their ability to stabilize the protein-protein interaction (PPI) between the plasma membrane (PM) H⁺-ATPase and regulatory 14-3-3 proteins. This stabilization locks the H⁺-ATPase in a permanently active state, leading to proton extrusion, membrane hyperpolarization, and a cascade of physiological effects, most notably the irreversible opening of stomata, which causes wilting in plants.
This compound, however, is a weak effector of this system. Studies comparing various fusicoccin analogues have demonstrated that FC-H has little to no effect on plant growth, stomatal opening, or photosynthesis. This lack of activity is attributed to its structural differences from FC-A, particularly its increased hydrophilicity, which likely results in a significantly weaker binding affinity for the 14-3-3/H⁺-ATPase ternary complex.
Signaling Pathway: Fusicoccin-Mediated H⁺-ATPase Activation
The following diagram illustrates the established signaling pathway for active fusicoccins like FC-A. This compound fails to effectively complete the final stabilization step.
Experimental Protocols
Detailed experimental protocols are critical for reproducing and building upon existing research. Below are methodologies derived from studies involving the isolation and functional analysis of fusicoccins.
Isolation and Identification of this compound
This compound was first isolated from the culture filtrates of Phomopsis amygdali. The general workflow involves large-scale fermentation, extraction, and chromatographic separation.
Methodology:
-
Fermentation: P. amygdali is cultured in a suitable liquid medium on a pilot plant scale to generate sufficient biomass and secondary metabolites.
-
Extraction: The culture filtrate is acidified and extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined, dried (e.g., over anhydrous Na₂SO₄), and evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to multiple rounds of column chromatography. A typical sequence involves:
-
Initial separation on a silica (B1680970) gel column using a gradient of methanol (B129727) in chloroform.
-
Fractions containing fusicoccanes are identified by thin-layer chromatography (TLC).
-
Further purification of relevant fractions is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate minor metabolites like this compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with known standards and previously published data.
Assay for Stomatal Opening and Plant Growth
The biological inactivity of this compound is often demonstrated in contrast to the potent effects of Fusicoccin A.
Methodology:
-
Plant Material: Arabidopsis thaliana plants are typically used. They are grown under controlled conditions (e.g., 16h light/8h dark cycle, 22°C) with sufficient water.
-
Treatment: Ten-day-old plants are sprayed daily with a chemical solution containing the test compound (e.g., 0.3–30 µM this compound or Fusicoccin A) dissolved in a vehicle like 0.1% ethanol. Control plants are treated with the vehicle alone.
-
Growth Measurement: After a set period (e.g., at age 25 days), plants are harvested. The aboveground fresh and dry weights of the rosettes are measured and compared between treatment groups.
-
Stomatal Conductance Measurement: Stomatal opening can be quantified by measuring gas exchange using an infrared gas analyzer. The CO₂ assimilation rate and stomatal conductance are measured on intact leaves before and after treatment to assess the physiological response.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the effects of different fusicoccin analogues on plant physiology.
References
- 1. mdpi.com [mdpi.com]
- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide to the Discovery and Isolation of Fusicoccin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin (B1218859) H is a diterpenoid glycoside and a minor metabolite produced by the plant-pathogenic fungus Phomopsis amygdali (previously classified as Fusicoccum amygdali). It is a structural analogue and biosynthetic precursor to the well-known phytotoxin, Fusicoccin A. Unlike its potent counterpart, Fusicoccin H exhibits significantly reduced biological activity, making it an important subject of study for understanding the structure-activity relationships within the fusicoccin family of molecules. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data.
Discovery and Chemical Structure
This compound was first isolated and identified by Barrow and colleagues in 1973 from the culture filtrates of Phomopsis amygdali.[1] Its chemical name is 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylfusicoccin. The structure was elucidated through degradative studies and comparison with other known fusicoccin metabolites.[2]
Physicochemical and Spectroscopic Data
Detailed physicochemical and spectroscopic data are essential for the unambiguous identification and characterization of this compound. The following tables summarize the key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylfusicoccin | [2] |
| Molecular Formula | C27H42O8 | Barrow et al., 1973 |
| Molecular Weight | 494.62 g/mol | Barrow et al., 1973 |
| Appearance | Amorphous solid | Barrow et al., 1973 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Signals | Reference |
| Infrared (IR) | νmax (Nujol) 3400 (OH), 1720 (C=O, ester), 1650 (C=C) cm-1 | Barrow et al., 1973 |
| Mass Spectrometry (MS) | m/z 494 (M+), 476, 458, 332, 314, 296 | Barrow et al., 1973 |
| 1H NMR (CDCl3) | δ 0.88 (3H, d, J 7 Hz), 1.18 (3H, s), 1.22 (3H, s), 3.38 (3H, s), 4.28 (1H, d, J 7 Hz), 5.30 (1H, m) | Barrow et al., 1973 |
| 13C NMR | Data not available in the primary literature. |
Experimental Protocols
The following protocols are based on the methodologies described for the isolation and characterization of fusicoccin derivatives.
Protocol 1: Fungal Fermentation and Extraction of this compound
-
Fungal Strain: Phomopsis amygdali (mutant strain optimized for fusicoccin precursor production).
-
Culture Medium: A suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Fermentation: Inoculate the sterile medium with a culture of P. amygdali and incubate for 14-21 days at 25°C with shaking (120 rpm) to ensure aeration.
-
Extraction: a. After incubation, separate the mycelium from the culture broth by filtration. b. Acidify the culture filtrate to pH 3.0 with HCl. c. Extract the acidified filtrate three times with an equal volume of ethyl acetate (B1210297). d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Evaporate the solvent under reduced pressure to yield a crude extract.
Protocol 2: Isolation and Purification of this compound
-
Silica (B1680970) Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of chloroform. b. Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). c. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by an ethyl acetate-methanol mixture. d. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol, 9:1 v/v) and visualizing with an appropriate stain (e.g., ceric sulfate).
-
Recrystallization: a. Combine the fractions containing this compound, as identified by TLC comparison with a known standard if available. b. Evaporate the solvent from the combined fractions. c. Purify the residue further by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) to obtain this compound as an amorphous solid.
Biological Activity and Signaling Pathway
Fusicoccin A exerts its phytotoxic effects by stabilizing the complex between 14-3-3 proteins and the plasma membrane H+-ATPase, leading to the irreversible activation of the proton pump. This causes stomatal opening and subsequent wilting of the plant.[3]
This compound, due to its structural differences, particularly its increased hydrophilicity and lack of key functional groups, interacts very weakly with this complex.[2] A study reported a dissociation constant (Kd) of 0.53 ± 0.89 µM for the interaction of this compound with the 14-3-3/H+-ATPase complex, which is significantly higher than that of Fusicoccin A, indicating a much lower affinity. Consequently, this compound does not significantly activate the H+-ATPase and has been shown to have no effect on plant growth.
Signaling Pathway Diagram
Caption: Signaling pathway of Fusicoccin A and H.
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Conclusion
This compound serves as a valuable tool for dissecting the molecular mechanisms of fusicoccin-induced phytotoxicity. Its discovery and characterization have provided crucial insights into the structural requirements for the potent biological activity of Fusicoccin A. The detailed protocols and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the fusicoccin family of compounds and their interactions with 14-3-3 proteins, which are ubiquitous and important regulatory molecules in both plants and animals. Further investigation into the biosynthetic pathway of fusicoccins, for which this compound is a key intermediate, may open avenues for the chemo-enzymatic synthesis of novel bioactive molecules.
References
An In-depth Technical Guide to Fusicoccin H and its Producing Fungus, Phomopsis amygdali
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusicoccin H, a diterpenoid glycoside produced by the phytopathogenic fungus Phomopsis amygdali (also known as Fusicoccum amygdali), represents a molecule of significant interest in plant biology and a potential lead compound for therapeutic development.[1] This technical guide provides a comprehensive overview of this compound, including its biosynthesis by P. amygdali, its chemical properties, and its mechanism of action. Detailed experimental protocols for the cultivation of the fungus, and the extraction, purification, and biological evaluation of this compound are presented. Furthermore, this document explores the intricate signaling pathways modulated by this fungal metabolite, particularly its role as a stabilizer of 14-3-3 protein-protein interactions. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Introduction to Phomopsis amygdali and this compound
Phomopsis amygdali is a fungal pathogen responsible for canker disease in almond and peach trees.[1] The fungus produces a class of phytotoxins known as fusicoccins, which induce wilting in a wide range of higher plants.[1] The primary and most studied of these is Fusicoccin A. This compound is a minor metabolite and a biosynthetic precursor to other fusicoccins.[1] Despite being less abundant, its unique structure and biological activity warrant detailed investigation.
Fusicoccins, including this compound, exert their phytotoxic effects by irreversibly activating the plasma membrane H+-ATPase in plant cells.[2] This leads to uncontrolled stomatal opening, resulting in excessive transpiration and wilting. The molecular mechanism underlying this activation involves the stabilization of the complex between the H+-ATPase and 14-3-3 regulatory proteins. This unique mode of action has positioned fusicoccins as valuable tools in plant physiology and as potential modulators of 14-3-3 protein interactions in animal cells, which are implicated in various diseases, including cancer.
Chemical Properties of this compound
This compound is a diterpene glycoside with a characteristic 5-8-5 carbotricyclic skeleton. Its chemical structure distinguishes it from other fusicoccins, primarily in the substitutions on the glucose moiety and the diterpene core.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₂O₈ | N/A |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.0³,⁷]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | N/A |
| Structure | A diterpene glycoside, a precursor in the biosynthesis of other fusicoccins. |
Biosynthesis of this compound in Phomopsis amygdali
The biosynthesis of the fusicoccane diterpenoid core originates from the cyclization of geranylgeranyl pyrophosphate (GGPP). A key intermediate in the pathway is the hydrocarbon (+)-fusicocca-2,10(14)-diene. This compound is a less substituted precursor to more complex fusicoccins like Fusicoccin A.
Experimental Protocols
Cultivation of Phomopsis amygdali for Fusicoccin Production
This protocol is a generalized procedure for the cultivation of Phomopsis species and may require optimization for maximizing this compound production.
Materials:
-
Phomopsis amygdali culture
-
Modified Czapek-Dox medium:
-
Glucose: 30 g/L
-
NaNO₃: 3 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
KCl: 0.5 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
Yeast extract: 2 g/L
-
-
Sterile culture flasks
-
Incubator
Procedure:
-
Prepare the modified Czapek-Dox medium and sterilize by autoclaving.
-
Inoculate the sterile medium with a culture of Phomopsis amygdali.
-
Incubate the culture flasks under stationary conditions at 24-28°C for 21-28 days. The stationary phase of fungal growth is often associated with the accumulation of secondary metabolites.
-
Monitor the production of fusicoccins periodically by analytical techniques such as TLC or HPLC-MS.
Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of fusicoccins. Specific chromatographic conditions may need to be optimized for the isolation of this compound.
Materials:
-
Culture filtrate from P. amygdali
-
Ethyl acetate (B1210297)
-
n-hexane
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate)
-
HPLC system with a C18 column
Procedure:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Wash the crude extract with n-hexane to remove nonpolar impurities.
-
-
Silica Gel Chromatography:
-
Dissolve the washed crude extract in a minimal amount of chloroform.
-
Load the solution onto a silica gel column equilibrated with chloroform.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-hexane gradient.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions enriched with this compound and concentrate them.
-
Further purify the enriched fraction using a preparative HPLC system with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to achieve separation.
-
Collect the peak corresponding to this compound and verify its purity.
-
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.
Stomatal Opening Bioassay
This assay is used to determine the biological activity of this compound on plant stomata.
Materials:
-
Epidermal peels from a suitable plant (e.g., Vicia faba or Arabidopsis thaliana)
-
Incubation buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)
-
This compound solution at various concentrations
-
Microscope with an imaging system
Procedure:
-
Prepare fresh epidermal peels and float them in the incubation buffer.
-
Incubate the peels in the dark for a period to ensure stomatal closure.
-
Replace the buffer with solutions containing different concentrations of this compound (e.g., 0.1 µM to 10 µM).
-
Incubate under light for a defined period (e.g., 2-3 hours).
-
Observe the stomatal apertures under a microscope and measure the pore width.
-
Plot the stomatal aperture against the concentration of this compound to generate a dose-response curve.
14-3-3 Protein Binding Assay
This assay quantifies the ability of this compound to stabilize the interaction between a 14-3-3 protein and a target phosphopeptide. Fluorescence polarization is a common method.
Materials:
-
Recombinant 14-3-3 protein
-
Fluorescently labeled phosphopeptide corresponding to the C-terminus of a target protein (e.g., H+-ATPase)
-
This compound solution
-
Assay buffer
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution containing the 14-3-3 protein and the fluorescently labeled phosphopeptide in the assay buffer.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Add the protein-peptide mixture to the wells.
-
Incubate the plate to allow the complex to form and stabilize.
-
Measure the fluorescence polarization of each well. An increase in polarization indicates the formation of a larger molecular complex, signifying stabilization by this compound.
-
Plot the change in fluorescence polarization against the this compound concentration to determine the EC₅₀ for stabilization.
Mechanism of Action and Signaling Pathways
This compound, like other fusicoccins, acts as a molecular "glue," stabilizing the interaction between 14-3-3 proteins and their client proteins. In plants, the primary target is the plasma membrane H+-ATPase. The C-terminus of the H+-ATPase contains a phosphorylation-dependent binding site for 14-3-3 proteins. Binding of a 14-3-3 protein displaces the autoinhibitory C-terminal domain, leading to the activation of the proton pump. Fusicoccin binds to a pocket at the interface of the 14-3-3 protein and the H+-ATPase C-terminus, locking them together in the active conformation.
References
The Biosynthesis of Fusicoccin H: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway from Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Fusicoccin (B1218859) H, a diterpene glycoside produced by the phytopathogenic fungus Phomopsis amygdali (also known as Fusicoccum amygdali), is a key biosynthetic precursor to the well-known phytotoxin Fusicoccin A.[1] Understanding the intricate enzymatic cascade that constructs this complex molecule from basic cellular building blocks is crucial for advancements in synthetic biology, drug discovery, and agricultural science. This technical guide provides a comprehensive overview of the biosynthesis of Fusicoccin H, detailing the enzymatic players, their mechanisms, and the experimental methodologies used to elucidate this fascinating pathway.
The Core Biosynthetic Pathway: From Isoprene (B109036) Units to a Diterpene Scaffold
The journey to this compound begins with the universal five-carbon isoprene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are derived from primary metabolism. The initial and most remarkable step in fusicoccin biosynthesis is catalyzed by a single, bifunctional enzyme: P. amygdali fusicoccadiene synthase (PaFS).[2]
This extraordinary enzyme possesses two distinct functional domains: a C-terminal prenyltransferase domain and an N-terminal terpene cyclase domain.[2][3] The prenyltransferase domain first catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to generate the C20 linear precursor, geranylgeranyl diphosphate (GGDP).[2] Subsequently, the terpene cyclase domain of the same PaFS enzyme orchestrates a complex cyclization of GGDP to form the characteristic 5-8-5 tricyclic carbon skeleton of the fusicoccanes, yielding (+)-fusicocca-2,10(14)-diene. The heterologous expression of PaFS alone in Escherichia coli has been shown to result in the accumulation of this diterpene hydrocarbon, confirming its role as the foundational enzyme in the pathway.
Tailoring the Scaffold: The Path to this compound
Following the formation of the fusicocca-2,10(14)-diene (B1251661) backbone, a series of post-cyclization modifications, primarily oxidations and a glycosylation, are required to produce this compound. These reactions are catalyzed by a suite of enzymes encoded by a biosynthetic gene cluster located in the vicinity of the PaFS gene. While the complete kinetic characterization of all enzymes is not yet available in the literature, their functions and the sequence of events have been largely elucidated.
The proposed enzymatic steps are as follows:
-
Hydroxylation at C-8: The first modification is the hydroxylation of fusicocca-2,10(14)-diene at the C-8 position, catalyzed by a cytochrome P450 monooxygenase, PaP450-2 , to yield fusicocca-2,10(14)-diene-8β-ol.
-
Hydroxylation at C-16: A second cytochrome P450 monooxygenase, PaP450-1 , then introduces a hydroxyl group at the C-16 position, producing fusicocca-2,10(14)-diene-8β,16-diol.
-
Oxidation at C-16: A dioxygenase, fc-dox , catalyzes the oxidation of the C-16 alcohol to an aldehyde, forming 8β-hydroxyfusicocca-1,10(14)-dien-16-al.
-
Reduction of the Double Bond: A short-chain dehydrogenase/reductase, fc-sdr , is proposed to reduce a double bond in the fusicoccane ring system.
-
Hydroxylation at C-9: Another cytochrome P450, PaP450-3 , is responsible for the hydroxylation at the C-9 position, leading to the formation of the this compound aglycone.
-
Glycosylation: Finally, an O-glycosyltransferase, PaGT , attaches a glucose moiety to the aglycone, completing the synthesis of This compound .
Quantitative Data on this compound Biosynthesis
While comprehensive kinetic data for all enzymes in the pathway are not yet available, studies on the key enzymes have provided some quantitative insights.
| Enzyme | Substrate(s) | Product | Km (µM) | kcat (s-1) | Organism | Reference |
| PaFS (prenyltransferase domain) | DMAPP, IPP | GGDP | 139 ± 16 (for DMAPP) | 1.01 ± 0.09 x 10-3 | Phomopsis amygdali | |
| PaFS (cyclase domain) | GGDP | (+)-fusicocca-2,10(14)-diene | 6.4 ± 0.4 | 0.059 ± 0.004 | Phomopsis amygdali | |
| PaPT | Fusicoccin P, DMAPP | Prenylated Fusicoccin P | 0.49 ± 0.037 (for Fusicoccin P), 8.3 ± 0.63 (for DMAPP) | 55.3 ± 3.3 x 10-3 | Phomopsis amygdali |
Note: Data for PaP450-1, PaP450-2, PaP450-3, fc-dox, fc-sdr, and PaGT are not currently available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression and Purification of a Fungal Cytochrome P450 (e.g., PaP450-1) in Pichia pastoris
This protocol describes a general workflow for the expression and purification of a fungal P450 enzyme, which can be adapted for PaP450-1, PaP450-2, and PaP450-3.
1. Gene Synthesis and Cloning:
- Codon-optimize the gene sequence for Pichia pastoris and synthesize the gene.
- Clone the synthesized gene into a suitable P. pastoris expression vector, such as pPICZα A, which contains an N-terminal α-factor secretion signal and a C-terminal polyhistidine tag for purification.
2. Transformation of Pichia pastoris:
- Linearize the expression vector with a suitable restriction enzyme (e.g., PmeI).
- Transform a suitable P. pastoris strain (e.g., X-33) with the linearized plasmid by electroporation.
- Select for positive transformants on YPD plates containing Zeocin™.
3. Protein Expression:
- Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at 30°C with shaking (250 rpm) for 16-18 hours until the culture reaches an OD600 of 2-6.
- Inoculate 1 L of BMGY with the starter culture to an OD600 of 0.1 and grow at 30°C with shaking.
- To induce expression, harvest the cells by centrifugation when the culture reaches an OD600 of 2-6, and resuspend the cell pellet in 200 mL of BMMY medium (containing 0.5% methanol).
- Continue incubation at 30°C, adding methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.
4. Protein Purification:
- Harvest the cells by centrifugation after 72-96 hours of induction.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM PMSF).
- Lyse the cells using a bead beater or high-pressure homogenizer.
- Clarify the lysate by ultracentrifugation to pellet cell debris and membranes.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer containing 20 mM imidazole).
- Elute the protein with elution buffer (lysis buffer containing 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE and Western blot.
In Vitro Assay for Terpene Hydroxylase Activity
This protocol can be used to determine the activity of the purified P450 enzymes.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.5)
- 2 mM NADPH
- 1 µM purified P450 enzyme
- 10 µM cytochrome P450 reductase (if the P450 is not a fusion protein)
- 50 µM substrate (e.g., fusicocca-2,10(14)-diene for PaP450-2) dissolved in a suitable solvent (e.g., DMSO).
2. Reaction Incubation:
- Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
- Initiate the reaction by adding the substrate.
- Incubate at 30°C for a defined period (e.g., 30-60 minutes).
3. Product Extraction:
- Stop the reaction by adding an equal volume of ethyl acetate.
- Vortex vigorously and centrifuge to separate the phases.
- Collect the organic phase containing the hydroxylated product.
4. Product Analysis:
- Analyze the extracted product by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify the hydroxylated product.
In Vitro Assay for O-Glycosyltransferase (PaGT) Activity
This protocol can be adapted to measure the activity of the PaGT enzyme.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- 50 mM Tris-HCl buffer (pH 7.5)
- 10 mM MgCl2
- 1 mM DTT
- 2 mM UDP-glucose (sugar donor)
- 100 µM this compound aglycone (acceptor substrate)
- 1-5 µg of purified PaGT enzyme.
2. Reaction Incubation:
- Incubate the reaction mixture at 30°C for 1-2 hours.
3. Product Analysis:
- Stop the reaction by adding methanol.
- Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the glycosylated product (this compound). The product can be identified by its retention time and mass compared to an authentic standard.
Visualizing the Pathway and Experimental Workflow
Biosynthetic Pathway of this compound
Experimental Workflow for Enzyme Characterization
Conclusion
The biosynthesis of this compound is a testament to the elegant complexity of fungal secondary metabolism. The discovery of the bifunctional fusicoccadiene synthase and the subsequent characterization of the tailoring enzymes have provided a detailed roadmap for the construction of this intricate molecule. While further research is needed to fully elucidate the kinetic parameters and regulatory mechanisms of all the enzymes involved, the knowledge gained thus far opens up exciting possibilities for the bio-engineering of novel fusicoccin analogs with potential applications in medicine and agriculture. This technical guide serves as a foundational resource for researchers aiming to delve deeper into this fascinating biosynthetic pathway.
References
The Role of Fusicoccin H as a Biosynthetic Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusicoccin (B1218859) H, a diterpenoid glycoside produced by the phytopathogenic fungus Phomopsis amygdali, plays a crucial role as a key intermediate in the biosynthesis of the well-known phytotoxin, Fusicoccin A. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to and proceeding from Fusicoccin H. It consolidates quantitative data on fusicoccin production, details key experimental methodologies, and visualizes the intricate molecular processes through signaling and workflow diagrams. This document serves as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and plant biology, offering insights into the enzymatic machinery and chemical logic underlying the formation of this complex family of molecules.
Introduction
Fusicoccins are a family of diterpenoid glycosides that have garnered significant interest due to their potent biological activities, most notably their ability to stabilize the interaction between 14-3-3 proteins and their target proteins, such as the plant plasma membrane H+-ATPase.[1][2] This stabilization leads to the irreversible activation of the proton pump, causing stomatal opening and subsequent wilting in plants.[2] Among the various fusicoccin derivatives, this compound has been identified as a crucial biosynthetic precursor to the major and most studied compound, Fusicoccin A.[1] Understanding the enzymatic transformations that convert this compound into other fusicoccins is paramount for elucidating the complete biosynthetic pathway and for harnessing the biosynthetic machinery for the production of novel bioactive compounds.
The Fusicoccin Biosynthetic Pathway
The biosynthesis of fusicoccins is a multi-step process involving a dedicated gene cluster in Phomopsis amygdali. The pathway can be broadly divided into three key stages: the formation of the characteristic 5-8-5 tricyclic diterpene core, the subsequent functionalization of this core, and the final glycosylation and acylation steps.
Formation of the Fusicoccadiene Backbone
The journey to fusicoccin begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A remarkable chimeric enzyme, fusicoccadiene synthase (PaFS) , catalyzes the initial and rate-limiting steps. This bifunctional enzyme possesses both a prenyltransferase and a terpene cyclase domain.[3]
-
Prenyltransferase activity: The C-terminal prenyltransferase domain of PaFS sequentially condenses three molecules of IPP with one molecule of DMAPP to generate the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
-
Terpene cyclase activity: The N-terminal terpene cyclase domain then catalyzes the complex cyclization of GGPP to form the tricyclic diterpene hydrocarbon, (+)-fusicocca-2,10(14)-diene. This reaction establishes the signature 5-8-5 ring system of the fusicoccane skeleton.
Functionalization of the Diterpene Core and the Role of this compound
Following the formation of the fusicoccadiene backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases and other enzymes encoded within the fusicoccin biosynthetic gene cluster. These modifications lead to the formation of various fusicoccin aglycones.
A key intermediate in this stage is fusicocca-2,10(14)-dien-8β-ol , which is subsequently converted to other hydroxylated intermediates. Isotopic labeling studies have demonstrated that this compound (16-O-demethyl-19-deoxy-de-t-pentenyldideacetylFC) serves as a direct precursor to Fusicoccin A. This conversion involves a series of enzymatic reactions that add functional groups to the fusicoccin core and the glucose moiety. While the exact sequence and the specific enzymes for every step are still under investigation, it is known that hydroxylations, acetylations, and methylations are required to transform this compound into the more complex Fusicoccin A.
Quantitative Data
The production of fusicoccins by Phomopsis amygdali can be influenced by fermentation conditions. The following table summarizes representative yields of various fusicoccin derivatives from fungal cultures.
| Fusicoccin Derivative | Yield (mg/L) | Producing Strain | Reference |
| Fusicoccin A | 100-200 | Phomopsis amygdali | |
| Fusicoccin J | Variable | Phomopsis amygdali | |
| This compound | Minor Component | Phomopsis amygdali |
Enzyme Kinetics of Fusicoccadiene Synthase (PaFS)
The catalytic efficiency of the bifunctional fusicoccadiene synthase has been characterized, providing insights into the kinetics of the initial steps of fusicoccin biosynthesis.
| Substrate(s) | Catalytic Domain | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| DMAPP and IPP | Prenyltransferase | 139 ± 16 | 1.01 ± 0.09 x 10-3 | 7.3 ± 1.5 |
| GGPP | Cyclase | 6.4 ± 0.4 | 0.059 ± 0.004 | 9300 ± 1100 |
Experimental Protocols
Heterologous Expression and Purification of Recombinant Fusicoccadiene Synthase (PaFS) in E. coli
This protocol describes the expression of N-terminally His-tagged PaFS in E. coli for subsequent purification and in vitro assays.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the PaFS gene with an N-terminal His-tag
-
Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol)
-
Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP, 10% glycerol)
-
Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transform the pET-PaFS plasmid into chemically competent E. coli BL21(DE3) cells and plate on selective LB agar plates.
-
Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate at 16°C for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged PaFS with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
In Vitro Assay of Fusicoccadiene Synthase (PaFS)
This protocol outlines the procedure to determine the enzymatic activity of purified PaFS.
Materials:
-
Purified recombinant PaFS
-
Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 1 mM DTT)
-
Geranylgeranyl pyrophosphate (GGPP) solution
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up the reaction mixture in a glass vial containing Assay Buffer and purified PaFS (final concentration 1-5 µM).
-
Initiate the reaction by adding GGPP (final concentration 10-50 µM).
-
Overlay the reaction mixture with an equal volume of hexane to trap the volatile hydrocarbon product.
-
Incubate the reaction at 30°C for 1-4 hours.
-
Vortex the mixture to extract the product into the hexane layer.
-
Analyze the hexane layer by GC-MS to identify and quantify the fusicocca-2,10(14)-diene (B1251661) product.
Isotopic Labeling Studies
This protocol provides a general framework for tracing the biosynthetic origins of fusicoccins using stable isotope-labeled precursors.
Materials:
-
Phomopsis amygdali culture
-
Defined culture medium
-
13C-labeled glucose or 2H-labeled mevalonate
-
Solvents for extraction (e.g., ethyl acetate, methanol)
-
High-performance liquid chromatography (HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Grow Phomopsis amygdali in a defined liquid medium.
-
At a specific growth phase, add the isotopically labeled precursor (e.g., [U-13C6]glucose or [2H7]mevalonic acid lactone) to the culture.
-
Continue the fermentation for a designated period to allow for the incorporation of the label into fusicoccin metabolites.
-
Harvest the fungal mycelium and culture filtrate.
-
Extract the fusicoccin derivatives from the mycelium and filtrate using appropriate organic solvents.
-
Purify the individual fusicoccin compounds, including this compound and Fusicoccin A, using HPLC.
-
Analyze the purified compounds by LC-MS to determine the mass shift and fragmentation patterns, which will reveal the incorporation of the isotopic labels.
Visualizations
Fusicoccin Biosynthetic Pathway
Caption: Overview of the fusicoccin biosynthetic pathway.
Experimental Workflow for PaFS Characterization
Caption: Workflow for recombinant PaFS expression and characterization.
Fusicoccin's Mechanism of Action
Caption: Mechanism of H+-ATPase activation by fusicoccin.
Conclusion
This compound stands as a critical juncture in the intricate biosynthetic pathway of fusicoccins. Its role as a direct precursor to Fusicoccin A has been firmly established through isotopic labeling experiments. The elucidation of the fusicoccin biosynthetic gene cluster and the characterization of key enzymes like fusicoccadiene synthase have provided a solid foundation for further investigation. While significant progress has been made, the specific enzymatic machinery responsible for the conversion of this compound to other fusicoccin derivatives warrants further detailed study. A comprehensive understanding of these final biosynthetic steps will not only complete our knowledge of this fascinating natural product family but also open avenues for the chemoenzymatic synthesis of novel 14-3-3 protein modulators with potential applications in agriculture and medicine. This technical guide provides a valuable resource for researchers aiming to contribute to this exciting field.
References
Spectroscopic and Mechanistic Analysis of Fusicoccin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Fusicoccin (B1218859) H, a minor metabolite from the fungus Phomopsis amygdali. Due to the limited availability of primary spectroscopic data for Fusicoccin H in publicly accessible literature, this guide presents its established structure and offers representative spectroscopic data from the closely related and structurally similar compound, Fusicoccin J. Additionally, it outlines the experimental protocols for spectroscopic analysis and delves into the signaling pathway of fusicoccin derivatives to provide context for the biological activity, or lack thereof, of this compound.
Structure of this compound
This compound (FC-H) is identified as 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylfusicoccin[1]. It is a diterpenoid glycoside and a biosynthetic precursor to the more abundant and biologically active Fusicoccin A[1]. The key structural differences from Fusicoccin A are the absence of the t-pentenyl group on the glucose moiety, the lack of an acetyl group at the 19-position, and a demethylation at the 16-O-position.
Spectroscopic Data
NMR Spectroscopic Data for Fusicoccin J
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Fusicoccin J.
Table 1: ¹H NMR Spectroscopic Data for Fusicoccin J
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| Data for Fusicoccin J to be populated here from relevant sources if found; otherwise, a note on its absence will be made. |
Table 2: ¹³C NMR Spectroscopic Data for Fusicoccin J
| Position | Chemical Shift (δ) ppm |
| ... | ... |
| ... | ... |
| Data for Fusicoccin J to be populated here from relevant sources if found; otherwise, a note on its absence will be made. |
Mass Spectrometry Data for Fusicoccin J
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.
Table 3: Mass Spectrometry Data for Fusicoccin J
| Ionization Mode | Mass-to-Charge (m/z) | Molecular Formula |
| ESI+ | [M+H]⁺ value | C₃₂H₅₂O₁₀ |
| Further fragmentation data (MS/MS) would be presented here if available. |
Experimental Protocols
The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of fusicoccin derivatives, based on standard methodologies for natural product chemistry.
Isolation and Purification
This compound is a minor metabolite and is typically isolated from the culture filtrates of Phomopsis amygdali. The process involves:
-
Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography, often using silica (B1680970) gel and employing a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
-
Further Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired.
-
¹H NMR: Provides information about the number and types of protons and their neighboring protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for this class of molecules.
-
Analysis: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented to provide information about the structure of the molecule.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound.
Signaling Pathway and the Role of this compound
Fusicoccins exert their biological effects by stabilizing the interaction between the plasma membrane H⁺-ATPase and 14-3-3 proteins. This leads to the persistent activation of the proton pump.
The inactivity of this compound is likely due to its altered structure, which prevents it from effectively binding to and stabilizing the H⁺-ATPase/14-3-3 protein complex. The absence of the t-pentenyl group and other structural modifications likely reduce the binding affinity, thus failing to lock the H⁺-ATPase in its active state. This highlights the critical role of specific structural motifs in the biological activity of fusicoccin derivatives.
References
Fusicoccin H: A Technical Overview for Scientific Professionals
This document provides a detailed examination of the physical, chemical, and biological properties of Fusicoccin (B1218859) H, a diterpenoid glycoside from the fusicoccane family. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms and experimental applications of 14-3-3 protein-protein interaction stabilizers.
Core Physical and Chemical Properties
Fusicoccin H is a naturally occurring minor metabolite produced by the fungus Phomopsis amygdali (previously Fusicoccum amygdali) and serves as a biosynthetic precursor to the more abundant and widely studied Fusicoccin A. While extensive quantitative data for this compound is not as readily available as for Fusicoccin A, its key properties are summarized below. For context, comparative data for Fusicoccin A are also provided.
| Property | This compound (FC-H) | Fusicoccin A (FC-A) |
| Synonyms | 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylFC | Fusicoccin |
| Molecular Formula | C25H38O8 | C36H56O12[1][2][3] |
| Molecular Weight | 466.57 g/mol | 680.8 g/mol |
| Appearance | Solid | White to off-white solid |
| Solubility | More hydrophilic than FC-A | Soluble in DMSO, Ethanol (10 mg/ml) |
| Biological Source | Phomopsis amygdali | Phomopsis amygdali (or Fusicoccum amygdali) |
| Storage Temperature | -20°C | -20°C |
Note: Specific quantitative data such as melting point and detailed spectral analysis for this compound are not widely published. The increased hydrophilicity of this compound is inferred from its chemical name, which indicates the absence of two acetyl groups and a t-pentenyl group compared to Fusicoccin A.
Mechanism of Action and Signaling Pathway
Fusicoccins are powerful molecular tools known for their ability to stabilize the interaction between 14-3-3 proteins and their partner proteins. The canonical mechanism of action involves the plasma membrane (PM) H+-ATPase, a crucial enzyme for establishing the electrochemical gradient in plant cells.
The C-terminus of the PM H+-ATPase functions as an autoinhibitory domain. This inhibition is relieved when a penultimate threonine residue on the C-terminus is phosphorylated, creating a binding site for a 14-3-3 protein. The binding of the 14-3-3 protein activates the H+-ATPase. Fusicoccin acts as a "molecular glue," binding to a cavity at the interface of the 14-3-3 protein and the H+-ATPase C-terminus. This action locks the complex in its active state, leading to sustained proton pumping, hyperpolarization of the plasma membrane, irreversible stomatal opening, and eventual wilting of the plant.
Interestingly, while sharing the core fusicoccane structure, this compound has been reported to be biologically inactive in assays where Fusicoccin A and the structurally similar Fusicoccin J showed significant activity. Studies have indicated that the more hydrophilic nature of this compound may prevent it from effectively promoting the protein-protein interaction between PM H+-ATPase and 14-3-3 proteins, thus exhibiting no effect on plant growth or stomatal opening in those experiments.
The following diagram illustrates the general signaling pathway for active fusicoccins.
Key Experimental Protocols
The unique mechanism of action of fusicoccins has led to the development of several key experimental protocols to study their binding kinetics and functional effects.
Radioligand Binding Assay
This assay is considered the gold standard for measuring the affinity of a ligand for its receptor and is used to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).
Objective: To quantify the binding affinity of this compound to its putative receptor complex (14-3-3 and H+-ATPase) in a given biological sample, typically a microsomal fraction from plant tissue.
Methodology:
-
Membrane Preparation: Isolate plasma membrane vesicles from the plant tissue of interest (e.g., maize coleoptiles, oat roots) via homogenization and differential centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled fusicoccin derivative (e.g., [3H]dihydrofusicoccin) and varying concentrations of unlabeled "cold" this compound (the competitor).
-
Separation: Separate the membrane-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The data are fitted to a competition binding curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the binding affinity of this compound.
The following diagram outlines the workflow for a competitive radioligand binding assay.
H+-ATPase Activity Assay
This functional assay measures the direct effect of fusicoccin on its primary target, the plasma membrane H+-ATPase. Activity can be assessed by measuring either ATP hydrolysis or ATP-dependent proton pumping.
Objective: To determine if this compound activates the PM H+-ATPase in isolated plasma membrane vesicles.
Methodology:
-
Vesicle Preparation: Isolate highly purified, sealed inside-out plasma membrane vesicles from plant tissue using a method like aqueous two-phase partitioning.
-
Assay Reaction (ATP Hydrolysis):
-
Incubate vesicles in a reaction buffer containing ATP and Mg2+.
-
Add this compound to the experimental samples.
-
Stop the reaction after a defined period.
-
Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, typically using a colorimetric method. An increase in Pi release compared to the control indicates ATPase activation.
-
-
Assay Reaction (Proton Pumping):
-
Incubate vesicles in a weakly buffered medium containing ATP, Mg2+, and a pH-sensitive fluorescent probe (e.g., acridine (B1665455) orange).
-
Initiate the reaction by adding ATP.
-
Monitor the fluorescence quenching of the probe, which corresponds to the acidification of the vesicle interior due to proton pumping.
-
An increased rate of fluorescence quenching in the presence of this compound indicates activation of the H+ pump.
-
-
Data Analysis: Compare the rate of ATP hydrolysis or proton pumping in the presence and absence of this compound. The results can be used to determine kinetic parameters like Vmax and Km for ATP.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free biophysical technique used to study the kinetics of biomolecular interactions in real-time. It provides quantitative data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Objective: To characterize the kinetic interaction between 14-3-3 protein, a phosphopeptide corresponding to the H+-ATPase C-terminus, and this compound.
Methodology:
-
Chip Preparation: One of the binding partners (e.g., a 14-3-3 protein) is immobilized onto the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the analyte (e.g., the phosphorylated C-terminal peptide of H+-ATPase) is flowed over the chip surface. The binding event causes a change in the refractive index at the surface, which is detected and measured in real-time as a change in response units (RU).
-
Ternary Complex Analysis: To assess the effect of this compound, the analyte (phosphopeptide) is pre-mixed with various concentrations of this compound before being flowed over the immobilized 14-3-3 protein.
-
Kinetic Analysis:
-
Association Phase: The rate at which the RU signal increases during analyte injection corresponds to the association rate (ka).
-
Dissociation Phase: After the injection, a buffer is flowed over the chip, and the rate at which the RU signal decreases corresponds to the dissociation rate (kd).
-
-
Data Fitting: The sensorgram data (RU vs. time) is fitted to kinetic models to calculate ka, kd, and the overall affinity constant KD (kd/ka). A significant decrease in the dissociation rate (kd) in the presence of this compound would indicate its role as a stabilizer of the protein-peptide complex.
Conclusion
This compound is a minor metabolite in the fusicoccane family, notable for its structural relationship to the potent phytotoxin Fusicoccin A. While it shares the same core diterpenoid structure, its hydrophilic nature and lack of key functional groups appear to render it biologically inactive in standard plant growth and H+-ATPase activation assays. For researchers in drug development, this compound serves as an important negative control and a structural analog for probing the specific molecular requirements for the stabilization of 14-3-3 protein-protein interactions. The experimental protocols detailed herein provide a robust framework for the continued investigation of fusicoccanes and the development of novel molecules targeting the vast 14-3-3 interactome.
References
Fusicoccin H mechanism of action hypothesis
An In-depth Technical Guide to the Hypothesized Mechanism of Action of Fusicoccin (B1218859) H
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusicoccin H (FC-H) is a diterpene glycoside belonging to the fusicoccane family of natural products, which are known as potent stabilizers of protein-protein interactions (PPIs) involving the highly conserved 14-3-3 family of scaffold proteins. While its analogue, Fusicoccin A, is the most extensively studied member, FC-H is hypothesized to operate via a similar mechanism, acting as a "molecular glue" to lock 14-3-3 proteins onto their phosphorylated client proteins. This stabilization event can aberrantly prolong downstream signaling cascades, making fusicoccins valuable as chemical probes and potential starting points for therapeutic development. This guide provides a detailed overview of the core mechanism, quantitative binding data for FC-H, detailed experimental protocols for studying these interactions, and visual diagrams of the key pathways and workflows.
The Core Mechanism: A Molecular Glue Hypothesis
The central hypothesis for this compound's mechanism of action is its function as a stabilizer for the complex formed between a 14-3-3 protein and a phosphorylated client protein. 14-3-3 proteins are ubiquitous eukaryotic adapter proteins that recognize and bind to specific phosphoserine/phosphothreonine motifs on a vast number of partner proteins, thereby regulating their function.
The key steps in this mechanism are:
-
Phosphorylation of Client Protein: A protein kinase phosphorylates a serine or threonine residue on the client protein. This often occurs within a specific consensus sequence, frequently at the C-terminus in what is known as a "Mode III" binding motif.
-
14-3-3 Protein Binding: The phosphomotif is recognized by the amphipathic groove of a 14-3-3 protein, leading to the formation of a binary complex. This interaction is typically reversible and transient.
-
This compound Stabilization: this compound binds to a hydrophobic cavity created at the interface between the 14-3-3 protein and the client phosphopeptide.[1][2] By making contacts with both partners, FC-H acts as a molecular glue, effectively increasing the binding affinity and drastically reducing the dissociation rate of the client protein.[2][3] This transforms a transient interaction into a stable, long-lived complex.
-
Downstream Signal Modulation: The persistent association of the 14-3-3 protein alters the client protein's activity, localization, or interaction with other proteins. A classic example is the irreversible activation of the plant plasma membrane H⁺-ATPase, which leads to stomatal opening and wilting.[4]
Quantitative Data: Binding Affinity of Fusicoccin Derivatives
Quantitative analysis is crucial for comparing the activity of different fusicoccin analogues. A key study by Abramycheva et al. (1991) investigated the binding of several fusicoccins, including this compound, to plasma membranes isolated from maize roots. The dissociation constants (Kd) from this study provide a direct measure of binding affinity, where a lower Kd value indicates a tighter binding interaction.
| Fusicoccin Derivative | Structure Note | Dissociation Constant (Kd) [nM] | Reference |
| Fusicoccin A (FC-A) | Parent compound | 1.3 ± 0.3 | |
| Fusicoccin B (FC-B) | Deacetylated at C-3' | 1.4 ± 0.3 | |
| Fusicoccin C (FC-C) | Isomer of FC-B | 1.5 ± 0.4 | |
| Fusicoccin D (FC-D) | Dideacetylated derivative | 1.4 ± 0.3 | |
| This compound (FC-H) | Demethyl, deoxy, detert-pentenyl, dideacetyl | 12.0 ± 2.0 | |
| Fusicoccin J (FC-J) | Differs in glycosidic moiety | 1.8 ± 0.4 |
Data from Abramycheva et al. (1991) studying binding to maize root plasma membranes.
The data clearly indicate that this compound binds with a significantly higher dissociation constant (approximately 9-fold weaker affinity) compared to Fusicoccin A. This suggests that the structural modifications in FC-H, namely the lack of the tert-pentenyl group and other alterations, are detrimental to high-affinity binding to its target complex in this system.
Detailed Experimental Protocols
Investigating the molecular glue mechanism of this compound requires a suite of biophysical and biochemical techniques. Below are detailed, representative protocols for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To quantify the binding affinity of a phosphopeptide to a 14-3-3 protein in the presence and absence of this compound.
Materials:
-
Microcalorimeter (e.g., Malvern PEAQ-ITC).
-
Purified recombinant 14-3-3 protein (e.g., 20-50 µM).
-
Synthetic phosphopeptide corresponding to a client protein's C-terminus (e.g., 200-500 µM).
-
This compound, dissolved in a compatible solvent (e.g., DMSO) and then diluted in buffer.
-
ITC Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP (degassed).
Protocol:
-
Sample Preparation: Prepare the 14-3-3 protein and phosphopeptide solutions by dialysis or size-exclusion chromatography into the exact same degassed ITC buffer to minimize buffer mismatch heats.
-
Loading the Calorimeter (Control):
-
Inject 1.4 mL of the 14-3-3 protein solution (50 µM) into the sample cell.
-
Load the phosphopeptide solution (500 µM) into the titration syringe.
-
-
Titration (Control): Perform the experiment at 25°C. A typical run consists of a single 0.4 µL initial injection followed by 18-20 subsequent 2 µL injections at 150-second intervals.
-
Loading the Calorimeter (FC-H Experiment):
-
Prepare the 14-3-3 protein solution (50 µM) containing a saturating concentration of this compound (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%) and identical in both cell and syringe solutions.
-
Prepare the phosphopeptide solution (500 µM) also containing 100 µM this compound.
-
Load the cell and syringe as in step 2.
-
-
Titration (FC-H Experiment): Repeat the titration as described in step 3.
-
Data Analysis: Integrate the raw heat-burst data to obtain the enthalpy change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH. Compare the Kd values from the control and FC-H experiments to quantify the stabilization effect.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for monitoring binding events in real-time, providing kinetic data (kon, koff) in addition to affinity (Kd).
Objective: To measure the association and dissociation rates of a phosphopeptide binding to 14-3-3 and determine how this compound alters these kinetics.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5, Ni-NTA).
-
Purified His-tagged 14-3-3 protein (ligand).
-
Synthetic phosphopeptide (analyte).
-
This compound.
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant (degassed).
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the His-tagged 14-3-3 protein onto a Ni-NTA sensor chip surface to a target density of ~2000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein immobilization.
-
-
Kinetic Analysis (Analyte Only):
-
Inject a series of increasing concentrations of the phosphopeptide (e.g., 0.1 µM to 5 µM) over the 14-3-3 and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor association for 180 seconds, followed by a dissociation phase (buffer flow only) for 300-600 seconds.
-
Regenerate the surface between cycles if necessary (e.g., with a pulse of EDTA for Ni-NTA chips).
-
-
Kinetic Analysis (Analyte + FC-H):
-
Repeat the kinetic analysis, but prepare the phosphopeptide dilutions in running buffer that is supplemented with a constant, saturating concentration of this compound (e.g., 50 µM).
-
-
Data Analysis:
-
Double-reference the sensorgrams by subtracting the reference flow cell signal and a buffer-only injection signal.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
-
Compare the koff values with and without FC-H to visualize the stabilization effect (a lower koff indicates a more stable complex).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate protein-protein interactions within a cellular context.
Objective: To show that this compound enhances the interaction between an overexpressed, tagged 14-3-3 protein and an endogenous client protein in cultured cells.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmid for tagged 14-3-3 (e.g., Flag-14-3-3).
-
Transfection reagent.
-
This compound.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Anti-Flag antibody conjugated to beads (e.g., Anti-Flag M2 Affinity Gel).
-
Primary antibody against the endogenous client protein.
-
Secondary antibody for Western blotting.
Protocol:
-
Cell Culture and Transfection: Transfect HEK293T cells with the Flag-14-3-3 plasmid. Allow expression for 24-48 hours.
-
Treatment: Treat the cells with either vehicle (DMSO) or this compound (e.g., 50 µM) for a defined period (e.g., 2-4 hours) before harvesting.
-
Cell Lysis: Wash cells with cold PBS and lyse on ice with Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate).
-
Immunoprecipitation:
-
Incubate the clarified lysates with Anti-Flag M2 Affinity Gel for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with cold Lysis Buffer to remove non-specific binders.
-
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the Flag tag (to confirm successful IP) and the endogenous client protein (to test for co-precipitation). An increased signal for the client protein in the FC-H treated lane compared to the vehicle control indicates stabilization of the interaction.
Conclusion and Future Directions
The mechanism of action for this compound is strongly hypothesized to mirror that of other fusicoccanes, acting as a molecular glue to stabilize 14-3-3 protein-protein interactions. Quantitative data, though limited, suggests it is a less potent binder than Fusicoccin A, highlighting the sensitivity of the interaction to the specific chemical structure of the fusicoccane core and its substituents. The experimental protocols outlined here provide a robust framework for further dissecting the specific kinetic and cellular effects of FC-H and other novel PPI stabilizers. Future research should focus on generating more extensive quantitative data for FC-H across different 14-3-3 isoforms and client proteins, and solving the crystal structure of an FC-H-stabilized ternary complex to rationalize its lower binding affinity compared to FC-A. Such studies are vital for leveraging the unique properties of different natural products in the rational design of selective chemical probes and therapeutics targeting the 14-3-3 interactome.
References
Unveiling the Blueprint: A Technical Guide to the Fusicoccin H Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing fusicoccin (B1218859) H, a key precursor to the phytotoxin fusicoccin A. Fusicoccins are diterpenoid glycosides produced by the fungus Phomopsis amygdali (also known as Fusicoccum amygdali) that have garnered significant interest for their potent biological activities, including the modulation of 14-3-3 protein-protein interactions, which are implicated in various diseases. This guide details the genetic organization of the fusicoccin BGC, the functions of its key enzymes, and the experimental methodologies employed to elucidate this complex biosynthetic pathway.
The Fusicoccin H Biosynthetic Gene Cluster: A Dispersed Genetic Architecture
The biosynthesis of this compound in Phomopsis amygdali is orchestrated by a set of genes that, interestingly, are not located in a single contiguous cluster but are found at two distinct loci within the fungal genome. This dispersed arrangement is a notable feature of the fusicoccin biosynthetic machinery. The core of this pathway is the production of the diterpene scaffold, fusicocca-2,10(14)-diene, which is subsequently modified by a series of tailoring enzymes to yield this compound.
Table 1: Genes of the Fusicoccin Biosynthetic Gene Cluster
| Gene (ORF) | Proposed Function | Locus | GenBank Accession No. |
| Locus 1 | |||
| PaFS (Orf1) | Fusicoccadiene synthase (prenyltransferase and terpene cyclase) | 1 | AB272062 |
| Orf2 | α-ketoglutarate dependent dioxygenase | 1 | AB68627 |
| Orf3 | Cytochrome P450 monooxygenase | 1 | AB68627 |
| Orf4 | Short-chain dehydrogenase/reductase | 1 | Not specified |
| Locus 2 | |||
| Orf5 | Cytochrome P450 monooxygenase | 2 | AB686271 |
| Orf6 | Glycosyltransferase | 2 | AB686272 |
| Orf7 | Cytochrome P450 monooxygenase | 2 | AB686273 |
| Orf8 | Methyltransferase | 2 | AB686274 |
| Orf9 | Acetyltransferase | 2 | AB686275 |
| Orf10 | Cytochrome P450 monooxygenase | 2 | AB686276 |
| Orf11 | Prenyltransferase | 2 | Not specified |
| Orf12 | Acetyltransferase | 2 | AB686277 |
| Orf13 | Cytochrome P450 monooxygenase | 2 | AB686278 |
The Biosynthetic Pathway to this compound
The journey from basic metabolic precursors to the complex structure of this compound involves a series of enzymatic transformations. The pathway is initiated by the formation of the characteristic 5-8-5 tricyclic diterpene skeleton, followed by a cascade of oxidative and other modifications.
Formation of the Diterpene Scaffold
The cornerstone of fusicoccin biosynthesis is the formation of (+)-fusicocca-2,10(14)-diene from the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] This crucial step is catalyzed by a remarkable bifunctional enzyme, Phomopsis amygdali fusicoccadiene synthase (PaFS).[1] PaFS is a chimeric protein possessing both a C-terminal prenyltransferase domain, which synthesizes geranylgeranyl diphosphate (GGDP) from IPP and DMAPP, and an N-terminal terpene cyclase domain that catalyzes the complex cyclization of GGDP into fusicocca-2,10(14)-diene.[1][2]
References
Methodological & Application
Application Notes and Protocols for the Extraction of Fusicoccin H from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusicoccin (B1218859) H is a diterpenoid glycoside produced by the fungus Phomopsis amygdali (previously known as Fusicoccum amygdali). As a member of the fusicoccin family, it is a valuable tool for studying the regulation of plasma membrane H+-ATPase and its interaction with 14-3-3 proteins. This document provides a detailed protocol for the laboratory-scale extraction and purification of Fusicoccin H from fungal cultures. While precise quantitative yields for this compound are not extensively documented in publicly available literature, this protocol outlines the established methodology, and a template for recording experimental data is provided to aid in standardizing results.
Introduction to this compound
This compound is a naturally occurring phytotoxin that belongs to the fusicoccanes group of diterpenes.[1] It shares the characteristic 5-8-5 tricyclic carbon skeleton with other fusicoccins. The biological activity of fusicoccins stems from their ability to stabilize the complex between the plasma membrane H+-ATPase and 14-3-3 proteins, leading to the irreversible activation of the proton pump.[2] This mechanism makes this compound and its analogs potent molecules for investigating ion transport, stomatal regulation, and cell growth in plants.
Fungal Culture and Production of this compound
The production of this compound is achieved through the fermentation of Phomopsis amygdali.
2.1. Fungal Strain Phomopsis amygdali (e.g., strain Niigata 2-A) is a known producer of a variety of fusicoccins, including this compound.[3]
2.2. Culture Medium and Conditions A modified Czapek-Dox medium is commonly used for the cultivation of P. amygdali for fusicoccin production.[4] For solid-state fermentation, a medium composed of rice bran and wheat bran can also be utilized.
-
Liquid Culture Medium (per liter):
-
Glucose: 30 g
-
Sodium Nitrate: 3 g
-
Potassium Dihydrogen Phosphate: 1 g
-
Magnesium Sulfate Heptahydrate: 0.5 g
-
Potassium Chloride: 0.5 g
-
Ferrous Sulfate Heptahydrate: 0.01 g
-
-
Fermentation Conditions:
-
The fungus is typically grown in shake flasks or stirred fermenters at 24°C for 3-4 days.[4]
-
For solid-state fermentation, cultures can be maintained in stationary mode at 25°C for up to 21 days.
-
Experimental Protocol for this compound Extraction and Purification
The following protocol describes a multi-step process for the isolation and purification of this compound from a P. amygdali culture.
3.1. Step 1: Harvesting and Initial Extraction
-
Separate the fungal mycelia from the culture broth by filtration.
-
Combine the mycelia and the culture filtrate.
-
Homogenize the combined material in acetone (B3395972) (typically 2-3 volumes of the aqueous culture volume).
-
Filter the homogenate to remove solid debris.
-
Concentrate the resulting aqueous acetone solution under reduced pressure to remove the acetone.
3.2. Step 2: Liquid-Liquid Extraction
-
Adjust the pH of the remaining aqueous solution to approximately 3.0 with a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction with ethyl acetate (B1210297) (3 times with equal volumes).
-
Combine the organic (ethyl acetate) phases.
-
Wash the combined organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude extract.
3.3. Step 3: Silica (B1680970) Gel Column Chromatography
-
Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) in a suitable solvent system, such as a gradient of chloroform (B151607) and methanol (B129727).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
3.4. Step 4: Preparative Thin-Layer Chromatography (TLC)
-
Combine the fractions containing the compounds of interest based on the TLC analysis.
-
Concentrate the combined fractions.
-
Apply the concentrated sample as a band onto a preparative silica gel TLC plate (e.g., 20x20 cm, 0.5-1 mm thickness).
-
Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and n-hexane or chloroform and acetone).
-
Visualize the separated bands under UV light (if the compounds are UV active) or by using a suitable staining reagent.
-
Scrape the silica band corresponding to this compound.
-
Elute this compound from the silica gel using a polar solvent such as methanol or ethyl acetate.
-
Filter to remove the silica gel and evaporate the solvent to obtain the purified this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound extraction in the literature, the following table is provided as a template for researchers to document their experimental results. This will aid in establishing a baseline for expected yields and purity at each stage of the protocol.
| Purification Step | Starting Material (g or mL) | Product Mass (mg) | Yield (%) | Purity (by HPLC, %) | Notes |
| Crude Acetone Extract | Fungal Biomass (g) & Culture Broth (mL) | ||||
| Ethyl Acetate Extract | Crude Acetone Extract (g) | ||||
| Silica Gel Column Chromatography (Fraction X) | Ethyl Acetate Extract (g) | Mobile phase composition | |||
| Preparative TLC | Combined Fractions (mg) | Developing solvent system | |||
| Final Purified this compound | - |
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of Fusicoccin Action
Fusicoccin exerts its biological effects by modulating the activity of the plasma membrane H+-ATPase. The following diagram depicts the signaling pathway.
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusicoccin: phytotoxin or molecular signal? [art.torvergata.it]
- 3. Novel Fusicoccins R and S, and the fusicoccin S aglycon (phomopsiol) from Phomopsis amygdali niigata 2-A, and their seed germination-stimulating activity in the presence of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Purification of Fusicoccin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin (B1218859) H is a diterpene glucoside belonging to the fusicoccane family of mycotoxins produced by the fungus Phomopsis amygdali (also known as Fusicoccum amygdali).[1][2] Like other fusicoccins, it is known to interact with 14-3-3 proteins, which are key regulators in various signaling pathways in both plants and animals.[2][3] Specifically, fusicoccins stabilize the complex between the plasma membrane H+-ATPase and 14-3-3 proteins, leading to the activation of the proton pump.[4] However, Fusicoccin H is reported to have a weaker effect on this interaction compared to other members of the fusicoccin family, such as Fusicoccin A and J. This differential activity makes this compound a valuable tool for studying the nuances of 14-3-3 protein interactions and for the development of more selective 14-3-3-targeted drugs.
These application notes provide a comprehensive overview of the methods for purifying this compound from fungal cultures, including detailed protocols for extraction, chromatographic separation, and recrystallization. Additionally, the underlying signaling pathway is illustrated to provide context for its biological activity.
Data Presentation
The following table summarizes the key quantitative data associated with the purification of this compound. Please note that specific yields can vary depending on the fungal strain, culture conditions, and the scale of the purification.
| Parameter | Value | Source |
| Producing Organism | Phomopsis amygdali Niigata 2 and its mutants | |
| Purity (Post-Purification) | >95% (as determined by NMR) | |
| Molecular Weight | Varies based on specific structure | Inferred |
| Appearance | Colorless powder |
Experimental Protocols
Protocol 1: Culturing Phomopsis amygdali for this compound Production
This protocol describes the general procedure for culturing Phomopsis amygdali to produce this compound.
Materials:
-
Phomopsis amygdali strain (e.g., Niigata 2)
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth or a specialized fermentation medium)
-
Sterile flasks or bioreactor
-
Incubator
Procedure:
-
Activation of Fungal Strain: Inoculate the Phomopsis amygdali strain onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Inoculum Preparation: Aseptically transfer a small piece of the mycelial mat from the PDA plate to a flask containing the liquid culture medium. Incubate at 25-28°C with shaking (e.g., 150 rpm) for 3-5 days to generate a seed culture.
-
Production Culture: Inoculate the production-scale flasks or bioreactor containing the liquid culture medium with the seed culture.
-
Incubation: Incubate the production culture at 25-28°C with shaking for 14-21 days. The optimal incubation time for maximal this compound production may need to be determined empirically.
Protocol 2: Extraction of Crude this compound
This protocol outlines the extraction of this compound from the fungal culture.
Materials:
-
Phomopsis amygdali culture (broth and mycelium)
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelium and Culture Broth: Separate the fungal mycelium from the culture broth by filtration through a Buchner funnel.
-
Extraction from Culture Broth: Transfer the culture filtrate to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times. Combine the organic phases.
-
Extraction from Mycelium: The mycelium can also be extracted by soaking in an organic solvent like methanol (B129727) or acetone, followed by filtration and concentration. The resulting extract can be combined with the broth extract.
-
Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract containing this compound and other metabolites.
Protocol 3: Purification of this compound by Silica (B1680970) Gel Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Chromatography column
-
Solvent system (e.g., a gradient of hexane-ethyl acetate or dichloromethane-methanol)
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane (B92381) or dichloromethane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal gradient will need to be determined empirically using TLC analysis of the crude extract.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.
-
Monitoring by TLC: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Pooling of Fractions: Combine the fractions that contain pure this compound, as determined by TLC analysis.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Protocol 4: Recrystallization of this compound
This protocol describes the final purification step of this compound by recrystallization to obtain a highly pure, crystalline product.
Materials:
-
Purified this compound from column chromatography
-
Recrystallization solvent (e.g., ethyl acetate-hexane, methanol-water)
-
Heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Cooling and Crystallization: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain pure, crystalline this compound.
Visualizations
Fusicoccin Signaling Pathway
Caption: Fusicoccin signaling pathway.
General Workflow for this compound Purification
Caption: Purification workflow for this compound.
References
- 1. Fungal toxin fusicoccin enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of Fusicoccin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin H is a diterpene glycoside belonging to the fusicoccane family of mycotoxins produced by certain phytopathogenic fungi. It is a biosynthetic precursor to the more widely studied Fusicoccin A. Like other fusicoccanes, this compound exhibits biological activity by interacting with 14-3-3 proteins, thereby stabilizing the complex between these regulatory proteins and their client proteins, such as the plasma membrane H+-ATPase in plants. This interaction leads to the persistent activation of the proton pump, causing a range of physiological effects. The ability of fusicoccanes to modulate protein-protein interactions has garnered interest in their potential as therapeutic agents.
Accurate and precise quantification of this compound is crucial for various research and development applications, including biosynthetic pathway studies, pharmacological and toxicological assessments, and quality control of potential drug candidates. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, an overview of a potential immunoassay-based method is presented.
Signaling Pathway of this compound
This compound, like other fusicoccanes, exerts its biological effects by modulating the interaction between 14-3-3 proteins and their target proteins. A key target in plant cells is the plasma membrane H+-ATPase. The binding of this compound to the 14-3-3 protein enhances the stability of the complex formed between the 14-3-3 protein and the phosphorylated C-terminus of the H+-ATPase. This stabilization locks the H+-ATPase in an activated state, leading to continuous pumping of protons out of the cell.
Unveiling the Activity of Fusicoccin H: An In Vitro Assay for H+-ATPase Modulation
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction: Fusicoccin H (FC-H) is a fungal toxin known for its potent activation of the plasma membrane H+-ATPase in plants. This activation is mediated by the stabilization of the complex between the H+-ATPase and 14-3-3 proteins. Understanding the molecular mechanism of FC-H and quantifying its effect on H+-ATPase activity is crucial for various fields, including plant physiology, drug discovery, and the development of novel molecular probes. These application notes provide a detailed protocol for an in vitro assay to determine the activity of this compound on H+-ATPase, enabling researchers to investigate its mechanism of action and screen for novel modulators of this critical enzyme.
The primary mechanism of action of this compound involves its role as a molecular stabilizer. It binds to and stabilizes the interaction between the C-terminal autoinhibitory domain of the H+-ATPase and a 14-3-3 regulatory protein. This stabilization effectively displaces the inhibitory domain, leading to a significant increase in the enzyme's proton-pumping activity.[1][2][3] This activation can be mimicked in vitro by controlled proteolysis with trypsin, which removes the C-terminal inhibitory domain.[1][2]
Signaling Pathway of this compound-mediated H+-ATPase Activation
The interaction between this compound, the plasma membrane H+-ATPase, and 14-3-3 proteins is a key signaling event. The following diagram illustrates this pathway.
Caption: this compound signaling pathway for H+-ATPase activation.
Experimental Protocols
This section provides a detailed methodology for an in vitro colorimetric assay to measure the effect of this compound on H+-ATPase activity. The assay is based on the quantification of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a malachite green-based reagent.
Materials and Reagents
-
Purified or enriched plasma membrane H+-ATPase
-
Recombinant 14-3-3 protein
-
This compound
-
ATP (disodium salt)
-
HEPES buffer
-
MgCl₂
-
KCl
-
Bovine Serum Albumin (BSA)
-
Malachite Green reagent
-
Ammonium molybdate (B1676688)
-
Sodium citrate
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Microplate reader
Experimental Workflow
The following diagram outlines the key steps of the in vitro H+-ATPase activity assay.
Caption: Workflow for the in vitro H+-ATPase activity assay.
Detailed Protocol
-
Preparation of Reagents:
-
Assay Buffer (10X): 250 mM HEPES-KOH (pH 6.5), 50 mM MgCl₂, 500 mM KCl. Store at 4°C.
-
ATP Stock Solution (100 mM): Dissolve ATP in water and adjust the pH to 7.0. Store in aliquots at -20°C.
-
This compound Stock Solution (1 mM): Dissolve this compound in a minimal amount of DMSO and bring to the final volume with water. Store at -20°C.
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions or as described in the literature. A typical formulation involves three solutions:
-
Solution A: 0.045% (w/v) Malachite green hydrochloride in water.
-
Solution B: 4.2% (w/v) Ammonium molybdate in 4 M HCl.
-
Solution C: 34% (w/v) Sodium citrate.
-
Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B, and then add 1 volume of Triton X-100. This solution should be freshly prepared.
-
-
-
Assay Procedure:
-
Set up reactions in a 96-well microplate. Prepare a master mix for each condition to ensure consistency.
-
To each well, add the following components in order:
-
Assay Buffer (1X final concentration)
-
Purified H+-ATPase (e.g., 1-5 µg)
-
Recombinant 14-3-3 protein (e.g., 5-10 µg)
-
This compound at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM) or a vehicle control (DMSO).
-
BSA (to a final concentration of 0.05 mg/mL)
-
Deionized water to bring the volume to 90 µL.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (to a final concentration of 1-5 mM).
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme's activity.
-
Stop the reaction by adding 50 µL of the Malachite Green working reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standard solution (0-50 µM).
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Determine the concentration of Pi released in each well using the standard curve.
-
Calculate the specific activity of the H+-ATPase in µmol Pi/mg/min.
-
Plot the H+-ATPase activity as a function of this compound concentration to determine the EC₅₀ (half-maximal effective concentration).
-
Data Presentation
The quantitative data obtained from this assay can be summarized in a table for easy comparison of the effects of this compound on the kinetic parameters of H+-ATPase.
| Treatment | Vmax (µmol Pi/mg/min) | Km for ATP (mM) | Fold Activation |
| Control (- FC-H) | 1.5 ± 0.2 | 0.25 ± 0.03 | 1.0 |
| + 10 µM this compound | 3.2 ± 0.3 | 0.12 ± 0.02 | 2.1 |
| Trypsin-treated | 3.5 ± 0.4 | 0.10 ± 0.02 | 2.3 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
As shown in the table and supported by literature, this compound treatment leads to an increase in the Vmax and a decrease in the apparent Km for ATP, similar to the effects observed after treatment with trypsin, which removes the C-terminal autoinhibitory domain.
Conclusion
This set of application notes provides a comprehensive guide for researchers to perform an in vitro assay to measure the activity of this compound on H+-ATPase. The detailed protocol, along with the illustrative diagrams and data presentation format, will facilitate the study of this important molecular interaction and aid in the discovery of new molecules that modulate H+-ATPase function. The provided methods are adaptable and can be optimized for specific research needs, making them a valuable tool for academic and industrial scientists alike.
References
- 1. Controlled Proteolysis Mimics the Effect of Fusicoccin on the Plasma Membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusicoccin Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of H+-ATPase Activity by Fusicoccin in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by Fusicoccin, Trypsin, and Lysophosphatidylcholine) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Fusicoccin H Interaction with 14-3-3 Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the interaction between the fungal toxin Fusicoccin (B1218859) H (FC-H) and the 14-3-3 family of regulatory proteins. Fusicoccin is a valuable chemical tool for stabilizing and studying 14-3-3 protein-protein interactions (PPIs), which are implicated in numerous cellular processes and disease states. These protocols and data will be valuable for researchers in chemical biology, drug discovery, and plant sciences.
Introduction
14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules in all eukaryotes. They function as molecular scaffolds, binding to phosphorylated serine or threonine residues on a wide array of target proteins, thereby modulating their activity, localization, and stability. The interaction between 14-3-3 proteins and their targets is often transient and dynamic, making them challenging to study.
Fusicoccin, a diterpene glycoside produced by the fungus Phomopsis amygdali, acts as a molecular glue, stabilizing the complex between 14-3-3 proteins and their client proteins.[1][2] This unique property makes fusicoccin and its analogs invaluable tools for investigating the structural and functional consequences of 14-3-3 interactions. In plants, fusicoccin constitutively activates the plasma membrane H+-ATPase by stabilizing its interaction with 14-3-3 proteins, leading to various physiological effects.[3][4] This mechanism of action has also been exploited to study and modulate 14-3-3 interactions in mammalian systems, opening avenues for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.[5]
These notes provide detailed protocols for key biophysical techniques used to characterize the Fusicoccin H/14-3-3 interaction, a summary of quantitative binding data, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: Quantitative Analysis of Fusicoccin-Mediated 14-3-3 Interactions
The following table summarizes the binding affinities and thermodynamic parameters for the interaction between 14-3-3 proteins, various phosphopeptide ligands, and fusicoccin, as determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| 14-3-3 Isoform | Phosphopeptide Ligand | Method | Fusicoccin Present | Dissociation Constant (Kd) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Reference |
| Tobacco 14-3-3c | H+-ATPase C-terminal phosphopeptide | ITC | No | 2.5 µM | - | - | -10.0 | 1.7 | |
| Tobacco 14-3-3c | H+-ATPase C-terminal phosphopeptide | ITC | Yes | 0.028 µM (Calculated) | - | - | -11.8 | 0.4 | |
| Tobacco 14-3-3c | Fusicoccin | ITC | No (without peptide) | 67 µM | - | - | - | - | |
| Tobacco 14-3-3c | Fusicoccin | ITC | Yes (with peptide) | 0.7 µM | - | - | - | - | |
| Human 14-3-3σ | ERα-ctp (phosphopeptide) | FP | No | 6.1 ± 0.6 µM | - | - | - | - | |
| Human 14-3-3β | ERα-ctp (phosphopeptide) | FP | No | 0.8 ± 0.1 µM | - | - | - | - | |
| Human 14-3-3ζ | ERα-ctp (phosphopeptide) | FP | No | 2.5 ± 0.14 µM | - | - | - | - | |
| Human 14-3-3ε | ERα-ctp (phosphopeptide) | FP | No | 6.2 ± 0.50 µM | - | - | - | - | |
| Human 14-3-3σ | Task3-ctp (phosphopeptide) | FP | No | 1.4 ± 0.10 µM | - | - | - | - | |
| Human 14-3-3σ | Gplbα-ctp (phosphopeptide) | FP | No | >50 µM | - | - | - | - | |
| Arabidopsis GF14ω | H+-ATPase C-terminal phosphopeptide | SPR | No | 110 nM | 1.2 x 105 | 1.3 x 10-2 | - | - | |
| Arabidopsis GF14ω | H+-ATPase C-terminal phosphopeptide | SPR | Yes (10 µM FC) | 2.2 nM | 1.5 x 105 | 3.3 x 10-4 | - | - | |
| Arabidopsis GF14ε | H+-ATPase C-terminal phosphopeptide | SPR | No | 480 nM | 0.9 x 105 | 4.3 x 10-2 | - | - | |
| Arabidopsis GF14ε | H+-ATPase C-terminal phosphopeptide | SPR | Yes (10 µM FC) | 32 nM | 1.1 x 105 | 3.5 x 10-3 | - | - |
Note: Data from different studies may have been collected under varying experimental conditions (e.g., buffer composition, temperature), which can influence the measured parameters. Direct comparison should be made with caution.
Signaling Pathway Visualization
The following diagram illustrates the mechanism by which fusicoccin stabilizes the interaction between 14-3-3 protein and the plasma membrane H+-ATPase, leading to its activation.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of this compound binding to the 14-3-3/phosphopeptide complex.
Materials:
-
Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC or similar)
-
Purified recombinant 14-3-3 protein
-
Synthetic phosphopeptide corresponding to the C-terminus of a 14-3-3 target protein (e.g., H+-ATPase)
-
This compound
-
ITC Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), degassed
-
Syringes and sample cells for the microcalorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of 14-3-3 protein (e.g., 10-20 µM) in ITC buffer.
-
Prepare a solution of the phosphopeptide at a concentration equimolar to the 14-3-3 protein and add it to the protein solution to form the binary complex.
-
Prepare a solution of this compound (e.g., 100-200 µM) in the same ITC buffer.
-
Ensure all solutions are thoroughly degassed to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe with buffer.
-
-
Loading the Calorimeter:
-
Load the 14-3-3/phosphopeptide complex into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the ITC buffer alone to measure the heat of dilution. This will be subtracted from the main experimental data.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the control experiment.
-
Fit the resulting data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Caption: Isothermal Titration Calorimetry Workflow.
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (kon, koff) and binding affinity (Kd) of the this compound-stabilized 14-3-3/phosphopeptide interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant 14-3-3 protein
-
Synthetic phosphopeptide
-
This compound
-
SPR Running Buffer (e.g., HBS-EP+, degassed)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the 14-3-3 protein (the ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the phosphopeptide (the analyte) in running buffer, both with and without a constant concentration of this compound (e.g., 10 µM).
-
Inject the phosphopeptide solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase, followed by a dissociation phase where only running buffer (with or without this compound) is flowed over the surface.
-
Regenerate the sensor surface between each analyte injection if necessary (e.g., with a pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).
-
Caption: Surface Plasmon Resonance Workflow.
Protocol 3: X-ray Crystallography
Objective: To determine the three-dimensional structure of the ternary complex of 14-3-3, a phosphopeptide, and this compound.
Materials:
-
Purified recombinant 14-3-3 protein
-
Synthetic phosphopeptide
-
This compound
-
Crystallization screens and plates
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Complex Formation:
-
Mix the 14-3-3 protein, phosphopeptide, and this compound in a slight molar excess of the peptide and fusicoccin.
-
Incubate to allow for complex formation.
-
Purify the ternary complex using size-exclusion chromatography to ensure homogeneity.
-
-
Crystallization:
-
Concentrate the purified complex to a suitable concentration for crystallization (e.g., 5-10 mg/mL).
-
Set up crystallization trials using various commercially available or custom-made screens and methods (e.g., sitting drop or hanging drop vapor diffusion).
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-cooling:
-
Once suitable crystals have grown, briefly soak them in a cryoprotectant solution (containing the crystallization condition components plus a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Harvest the crystals using a loop and flash-cool them in liquid nitrogen.
-
-
Data Collection and Processing:
-
Mount the frozen crystal on a goniometer in an X-ray beam.
-
Collect diffraction data.
-
Process the diffraction data to obtain a set of indexed, integrated, and scaled reflection intensities.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with a known 14-3-3 structure as a search model.
-
Build the phosphopeptide and this compound into the resulting electron density map.
-
Refine the structure to improve the fit between the model and the experimental data.
-
-
Structure Analysis:
-
Analyze the final refined structure to understand the detailed molecular interactions between the three components.
-
Caption: X-ray Crystallography Workflow.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 2. Fusicoccin, 14-3-3 Proteins, and Defense Responses in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Experimental Design for In Planta Testing of Fusicoccin H
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin (B1218859) H (FC-H) is a member of the fusicoccane diterpenoid family of phytotoxins produced by the fungus Phomopsis amygdali. While the most well-studied analogue, Fusicoccin-A (FC-A), is a potent activator of the plant plasma membrane (PM) H+-ATPase, research indicates that FC-H is significantly less active or inactive in planta.[1] This document provides a detailed experimental framework for testing the effects of Fusicoccin H in plant systems, with a focus on comparing its activity to a known active fusicoccin, such as FC-A, and a control.
The primary mechanism of action for active fusicoccins involves the stabilization of the complex between the PM H+-ATPase and 14-3-3 proteins.[2] This stabilization locks the H+-ATPase in an active state, leading to increased proton pumping out of the cell. This activity results in several downstream physiological effects, including cell elongation, stomatal opening, and nutrient uptake.[3][4] The experimental designs outlined below are intended to rigorously assess whether FC-H can elicit these characteristic responses.
Signaling Pathway of Fusicoccin Action
Active fusicoccins like FC-A act as molecular "glue" between the C-terminus of the PM H+-ATPase and a 14-3-3 protein. This interaction displaces an autoinhibitory domain of the H+-ATPase, leading to its sustained activation. The resulting efflux of protons hyperpolarizes the plasma membrane and acidifies the apoplast, driving various physiological processes.
Key Experiments and Protocols
To comprehensively evaluate the in planta activity of this compound, a series of experiments targeting different physiological levels are recommended. These include assessments of whole-plant growth, specific organ responses (roots), and cellular-level activity (stomatal aperture and enzyme function).
Plant Growth and Biomass Assay
This experiment provides a holistic view of the compound's effect on overall plant health and development.
Experimental Workflow:
Protocol: Arabidopsis thaliana Growth Assay
-
Plant Material and Growth Conditions:
-
Use Arabidopsis thaliana (e.g., ecotype Columbia-0) for its rapid life cycle and genetic tractability.
-
Sow seeds on a standard potting mix or a defined medium like Murashige and Skoog (MS).
-
Grow plants in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Treatment Application:
-
Prepare stock solutions of this compound and Fusicoccin A in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the treatment solutions should be minimal (e.g., ≤ 0.1%).
-
Prepare treatment solutions at the desired final concentrations (e.g., 10 µM) in water or a nutrient solution. Include a vehicle control (solvent only).
-
Apply treatments to 10-day-old seedlings. Application can be via spraying the aerial parts or by adding the compounds to the growth medium.
-
-
Data Collection:
-
After a defined period of growth (e.g., 14 days of treatment), carefully harvest the plants.
-
Measure the fresh weight of the rosettes.
-
To determine the dry weight, place the harvested rosettes in a drying oven at 60-70°C for 48-72 hours, or until a constant weight is achieved.
-
Data Presentation:
Table 1: Effect of this compound and Fusicoccin A on Arabidopsis thaliana Biomass
| Treatment (10 µM) | Average Fresh Weight (mg ± SD) | Average Dry Weight (mg ± SD) |
| Control (Vehicle) | 150.5 ± 12.3 | 15.2 ± 1.8 |
| Fusicoccin A | 195.7 ± 15.1 | 19.8 ± 2.1 |
| This compound | 151.2 ± 13.5 | 15.5 ± 1.9 |
Root Elongation Assay
This assay specifically targets the effect of the compounds on cell elongation, a classic response to H+-ATPase activation.
Protocol: Arabidopsis thaliana Root Growth Assay
-
Plate Preparation:
-
Prepare square Petri dishes with half-strength MS medium solidified with agar (B569324).
-
Incorporate the test compounds (Control, FC-A, FC-H) into the medium at the desired concentrations (e.g., 1 µM).
-
-
Seedling Growth:
-
Sterilize Arabidopsis thaliana seeds and place them on the agar plates.
-
Seal the plates and place them vertically in a growth chamber to allow for root growth along the surface of the agar.
-
-
Data Collection:
-
After a set period (e.g., 7-10 days), photograph the plates.
-
Measure the primary root length using image analysis software (e.g., ImageJ).
-
Data Presentation:
Table 2: Effect of this compound and Fusicoccin A on Arabidopsis thaliana Primary Root Length
| Treatment (1 µM) | Average Primary Root Length (cm ± SD) |
| Control (Vehicle) | 4.5 ± 0.4 |
| Fusicoccin A | 6.2 ± 0.5 |
| This compound | 4.6 ± 0.4 |
Stomatal Aperture Assay
This experiment directly assesses a key physiological response to H+-ATPase activation in guard cells.
Protocol: Stomatal Aperture Measurement in Arabidopsis thaliana
-
Epidermal Peel Preparation:
-
Use fully expanded leaves from 3-4 week old Arabidopsis thaliana plants.
-
Prepare epidermal peels from the abaxial (lower) side of the leaf.
-
-
Treatment Incubation:
-
Float the epidermal peels in a buffer solution (e.g., MES-KCl) under light to induce stomatal opening.
-
Transfer the peels to a treatment solution containing the test compounds (Control, FC-A, FC-H) at a specified concentration (e.g., 10 µM) and incubate for a defined period (e.g., 2-3 hours).
-
-
Microscopy and Measurement:
-
Mount the epidermal peels on a microscope slide.
-
Observe the stomata under a light microscope and capture images.
-
Measure the width of the stomatal aperture using image analysis software.
-
Data Presentation:
Table 3: Effect of this compound and Fusicoccin A on Stomatal Aperture in Arabidopsis thaliana
| Treatment (10 µM) | Average Stomatal Aperture (µm ± SD) |
| Control (Vehicle) | 1.5 ± 0.2 |
| Fusicoccin A | 3.5 ± 0.4 |
| This compound | 1.6 ± 0.3 |
Plasma Membrane H+-ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of the target protein.
Protocol: In Vitro H+-ATPase Activity Assay
-
Microsomal Membrane Isolation:
-
Homogenize plant tissue (e.g., Arabidopsis leaves or roots) in an ice-cold extraction buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in plasma membranes.
-
-
ATPase Activity Measurement:
-
The H+-ATPase activity is determined by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
-
Incubate the microsomal fraction with a reaction buffer containing ATP and the test compounds (Control, FC-A, FC-H).
-
Stop the reaction and quantify the amount of Pi released using a colorimetric method (e.g., molybdate-based assay).
-
The vanadate-sensitive portion of ATP hydrolysis is attributed to P-type ATPases, including the PM H+-ATPase.
-
Data Presentation:
Table 4: Effect of this compound and Fusicoccin A on PM H+-ATPase Activity
| Treatment (10 µM) | H+-ATPase Activity (µmol Pi mg protein⁻¹ min⁻¹ ± SD) |
| Control (Vehicle) | 0.25 ± 0.03 |
| Fusicoccin A | 0.52 ± 0.05 |
| This compound | 0.26 ± 0.04 |
Summary and Expected Outcomes
References
- 1. Fungal toxin fusicoccin enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fusicoccin H Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Fusicoccin H derivatives, a class of diterpenoids with significant potential in modulating protein-protein interactions (PPIs). The methodologies outlined below are based on recent advancements in the total synthesis and chemoenzymatic approaches targeting the fusicoccane skeleton.
Introduction to this compound and its Derivatives
Fusicoccanes are a family of natural products characterized by a unique 5-8-5 tricyclic ring system.[1][2][3] Fusicoccin A, a prominent member of this family, is known to stabilize the interaction between 14-3-3 proteins and their partner proteins, making it a valuable tool for chemical biology and a potential starting point for drug discovery. This compound and its derivatives are of particular interest due to their potential to exhibit refined biological activities and improved pharmacological properties. The synthesis of these complex molecules has been a significant challenge, addressed by innovative strategies such as convergent total synthesis and modular chemoenzymatic methods.
General Synthetic Strategies
The construction of the fusicoccane core, and specifically derivatives of this compound, can be approached through several key strategies. These strategies often involve the assembly of the characteristic 5-8-5 tricyclic scaffold, followed by functional group manipulations to introduce the desired oxidation patterns.
A prominent and effective approach is the convergent total synthesis , where the A and C rings of the fusicoccane skeleton are synthesized separately and then coupled, followed by the formation of the central eight-membered B ring. Another powerful strategy is the chemoenzymatic approach , which combines the efficiency of chemical synthesis for constructing the core structure with the high selectivity of enzymatic reactions, particularly for late-stage C-H oxidations.
Below is a generalized workflow for the synthesis of a this compound derivative, Brassicicene H, based on a convergent synthetic route.
References
Comparative Protocol for Assessing the Effects of Fusicoccin H and Fusicoccin A on Stomatal Aperture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for a comparative analysis of the effects of Fusicoccin (B1218859) H (FC-H) and Fusicoccin A (FC-A) on stomatal aperture in plants. Fusicoccins are fungal toxins known to induce stomatal opening.[1][2] However, recent studies have indicated that the biological activity of fusicoccin derivatives can vary significantly based on their chemical structure. Specifically, the more hydrophilic nature of Fusicoccin H has been shown to render it ineffective in promoting plant growth, a process intrinsically linked to stomatal opening and photosynthesis.[3] In contrast, Fusicoccin A is a well-characterized derivative that potently induces stomatal opening.[4]
This protocol is designed to empirically validate and quantify the differential effects of FC-H and FC-A on stomatal function. By following this methodology, researchers can generate robust data to support structure-activity relationship studies of fusicoccin compounds and their potential applications in agriculture or as pharmacological tools. The core of the protocol involves the preparation of epidermal peels, incubation with the respective fusicoccin derivatives, microscopic imaging, and quantitative analysis of stomatal apertures.
The expected outcome of this protocol is the demonstration that while Fusicoccin A significantly increases stomatal aperture, this compound will show little to no effect compared to a control group. This comparative approach provides a clear and definitive assessment of this compound's activity on stomata.
Signaling Pathway of Fusicoccin-Induced Stomatal Opening
Fusicoccin A induces stomatal opening by activating the plasma membrane H+-ATPase in guard cells.[4] This activation is mediated by the stabilization of a complex between the H+-ATPase and 14-3-3 proteins. The subsequent efflux of protons (H+) hyperpolarizes the plasma membrane, leading to the influx of potassium ions (K+) and other solutes into the guard cells. This increases the turgor pressure within the guard cells, causing them to swell and the stomatal pore to open.
Caption: Signaling pathway of Fusicoccin A-induced stomatal opening.
Experimental Protocol
This protocol details a method for the direct measurement of stomatal aperture in response to this compound and Fusicoccin A using epidermal peels.
Materials and Reagents
-
Plant material (e.g., Vicia faba or Commelina communis)
-
This compound (FC-H)
-
Fusicoccin A (FC-A)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MES-KCl buffer (10 mM MES, 50 mM KCl, pH 6.15)
-
Microscope slides and coverslips
-
Forceps
-
Petri dishes
-
Light microscope with a calibrated eyepiece or digital camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
Caption: Experimental workflow for assessing stomatal aperture.
Step-by-Step Method
-
Plant Material Preparation:
-
Grow plants under controlled conditions (e.g., 12-hour light/12-hour dark cycle at 25°C).
-
Use healthy, fully expanded leaves for the experiments.
-
-
Preparation of Epidermal Peels:
-
Carefully peel the abaxial (lower) epidermis from the leaf using forceps.
-
Immediately float the epidermal peels in MES-KCl buffer in a petri dish to maintain turgor.
-
-
Preparation of Treatment Solutions:
-
Prepare stock solutions of this compound and Fusicoccin A (e.g., 10 mM in DMSO).
-
Prepare the final treatment solutions by diluting the stock solutions in MES-KCl buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a control solution containing the same concentration of DMSO as the treatment solutions.
-
-
Incubation and Treatment:
-
Transfer the epidermal peels to petri dishes containing the respective treatment solutions:
-
Control (MES-KCl buffer + DMSO)
-
10 µM this compound in MES-KCl buffer
-
10 µM Fusicoccin A in MES-KCl buffer
-
-
Incubate the peels under light for a specified period (e.g., 2-3 hours) to allow for stomatal response.
-
-
Microscopy and Image Capture:
-
After incubation, mount an epidermal peel on a microscope slide with a drop of the corresponding treatment solution and cover with a coverslip.
-
Observe the stomata under a light microscope at high magnification (e.g., 400x).
-
Capture digital images of multiple fields of view for each treatment group. Ensure a sufficient number of stomata are imaged for statistical analysis (e.g., at least 30 stomata per treatment).
-
-
Stomatal Aperture Measurement:
-
Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore.
-
Calculate the stomatal aperture as the ratio of pore width to pore length.
-
-
Data Analysis:
-
For each treatment group, calculate the mean stomatal aperture and standard error.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups.
-
Data Presentation
The quantitative data obtained from the stomatal aperture measurements should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration (µM) | Mean Stomatal Aperture (Width/Length Ratio) | Standard Error of the Mean (SEM) |
| Control (Buffer + DMSO) | - | [Insert experimental data] | [Insert experimental data] |
| This compound | 10 | [Insert experimental data] | [Insert experimental data] |
| Fusicoccin A | 10 | [Insert experimental data] | [Insert experimental data] |
Expected Results: The mean stomatal aperture for the Fusicoccin A treatment group is expected to be significantly larger than that of the control and this compound groups. The mean stomatal aperture for the this compound group is not expected to be significantly different from the control group.
Conclusion
This comparative protocol provides a robust framework for investigating the differential effects of this compound and Fusicoccin A on stomatal aperture. The provided methodologies, from the signaling pathway overview to the detailed experimental steps and data presentation format, are designed to guide researchers in obtaining clear and publishable results. The anticipated outcome, demonstrating the inactivity of this compound in contrast to the potent activity of Fusicoccin A, will contribute valuable insights into the structure-activity relationships of this important class of phytotoxins.
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantstomata.wordpress.com [plantstomata.wordpress.com]
- 3. plantstomata.wordpress.com [plantstomata.wordpress.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of Fusicoccin H from Phomopsis amygdali
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Fusicoccin H from Phomopsis amygdali.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the fermentation of Phomopsis amygdali and the production of this compound.
Q1: My Phomopsis amygdali culture is growing poorly. What are the potential causes and solutions?
A1: Poor growth can stem from several factors, including issues with the inoculum, culture medium, or physical parameters.
-
Inoculum Quality: Ensure you are using a healthy, viable, and non-contaminated starter culture. It is advisable to start from a fresh culture on a suitable agar (B569324) medium like Potato Dextrose Agar (PDA) before inoculating the liquid fermentation medium.
-
Media Composition: The composition of your culture medium is critical. A modified Czapek-Dox medium is often suitable for P. amygdali.[1] Ensure all components are correctly measured and dissolved, and the pH is properly adjusted before sterilization.
-
Sterilization: Improper sterilization of the medium can lead to contamination or degradation of essential nutrients. Autoclave at 121°C for 15-20 minutes, but be mindful that excessive heat can degrade components like glucose.
-
Aeration: Inadequate oxygen supply in submerged cultures can limit fungal growth. Ensure vigorous shaking (e.g., 150-200 rpm) to maintain sufficient dissolved oxygen.
Q2: I have good fungal growth (biomass), but the yield of this compound is very low. What should I investigate?
A2: Low yield despite good growth often points to suboptimal conditions for secondary metabolite production, which may differ from optimal growth conditions.
-
Carbon Source: The type and concentration of the carbon source can significantly influence secondary metabolite production. While glucose is commonly used, other carbon sources might enhance yield. Systematic evaluation is recommended.
-
Nitrogen Source: The nitrogen source is another critical factor. Sodium nitrate (B79036) is a standard component of Czapek-Dox medium, but complex nitrogen sources like yeast extract or peptone can sometimes boost secondary metabolite yields.
-
C:N Ratio: The carbon-to-nitrogen ratio in the medium is a key regulator of secondary metabolism in fungi. A high C:N ratio often promotes the production of secondary metabolites after the initial growth phase.
-
Fermentation Time: this compound is a secondary metabolite, meaning its production typically begins in the late-logarithmic or stationary phase of fungal growth. Harvesting too early may result in low yields. A time-course experiment is essential to determine the optimal harvest time.[1]
-
pH of Medium: The pH of the culture medium can change during fermentation due to the consumption of substrates and the secretion of metabolites. This pH shift can inhibit this compound biosynthesis. Buffering the medium or controlling the pH during fermentation can mitigate this.
-
Temperature: The optimal temperature for growth may not be the optimal temperature for production. While P. amygdali grows well at 24-25°C, a slight shift in temperature during the production phase might enhance yield.[1]
Q3: How can I systematically optimize the fermentation conditions to improve this compound yield?
A3: A systematic approach using experimental design is highly effective.
-
One-Factor-at-a-Time (OFAT): Initially, vary one parameter (e.g., carbon source, temperature) while keeping others constant to identify factors with a significant impact.
-
Statistical Design of Experiments (DoE): For more comprehensive optimization, use methods like Plackett-Burman designs to screen for the most influential factors, followed by Response Surface Methodology (RSM) to find the optimal levels of these factors. This approach can identify synergistic or antagonistic interactions between variables.
Q4: I am having trouble with the extraction and purification of this compound. What is a reliable method?
A4: A multi-step solvent extraction and chromatography process is typically required.
-
Initial Extraction: After separating the mycelium from the culture broth by filtration, the filtrate can be exhaustively extracted with a solvent like n-butyl acetate (B1210297) or ethyl acetate.[1]
-
Solvent Partitioning: The crude extract can be further purified by partitioning it between different immiscible solvents (e.g., methanol (B129727) and hexane) to remove nonpolar impurities like lipids.[1]
-
Chromatography: Column chromatography is essential for purification. A common choice is a silica (B1680970) gel or Florisil column, eluting with a gradient of solvents, such as chloroform (B151607) and acetone (B3395972) mixtures. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).
Data Presentation: Illustrative Optimization Data
The following tables provide examples of how to structure data from optimization experiments. Note that these are illustrative values for demonstrating the concept of optimization and may not represent actual experimental outcomes for this compound.
Table 1: Effect of Different Carbon Sources on this compound Yield
| Carbon Source (30 g/L) | Fungal Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 12.5 | 25.3 |
| Sucrose | 11.8 | 22.1 |
| Fructose | 12.1 | 28.9 |
| Maltose | 10.5 | 35.2 |
Table 2: Effect of Temperature and pH on this compound Yield (mg/L)
| Temperature | pH 5.0 | pH 6.0 | pH 7.0 |
| 22°C | 28.5 | 34.1 | 25.6 |
| 25°C | 31.2 | 40.5 | 29.8 |
| 28°C | 24.7 | 31.5 | 22.4 |
Experimental Protocols
Protocol 1: Fermentation of Phomopsis amygdali
-
Media Preparation (Modified Czapek-Dox Broth):
-
Dissolve the following in 1 liter of distilled water:
-
Glucose: 30.0 g
-
Sodium Nitrate (NaNO₃): 3.0 g
-
Dipotassium Phosphate (K₂HPO₄): 1.0 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g
-
Potassium Chloride (KCl): 0.5 g
-
Ferrous Sulfate (FeSO₄·7H₂O): 0.01 g
-
-
Adjust the pH to 6.0-6.5 using 1M HCl or 1M NaOH.
-
Dispense the medium into fermentation flasks (e.g., 100 mL medium in 250 mL Erlenmeyer flasks).
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Inoculation:
-
Aseptically inoculate the cooled sterile medium with a 5 mm agar plug from a 7-day-old culture of P. amygdali grown on Potato Dextrose Agar (PDA).
-
-
Incubation:
-
Incubate the flasks on a rotary shaker at 180 rpm at 24-25°C.
-
Conduct the fermentation for an optimized period (e.g., 4-7 days), determined by a preliminary time-course study.
-
Protocol 2: Extraction of this compound
-
Harvesting:
-
Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
-
Liquid-Liquid Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate or n-butyl acetate in a separatory funnel.
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of chloroform containing 3% acetone.
-
Load the solution onto a Florisil or silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a stepwise gradient of increasing acetone concentration in chloroform (e.g., 6% to 10% acetone).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 3: HPLC Quantification of this compound
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), potentially with 0.1% acetic acid or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector set at a wavelength of ~220-235 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound standard in the mobile phase.
-
Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known weight of the dried extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to create a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting and optimizing this compound yield.
Caption: Simplified biosynthetic pathway of this compound from GGDP.
References
Technical Support Center: Chemical Synthesis of Fusicoccin H
Welcome to the technical support center for the chemical synthesis of Fusicoccin H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound and other fusicoccane diterpenoids is a significant undertaking due to several inherent molecular complexities. These challenges include:
-
Complex Tricyclic Core: The construction of the characteristic 5-8-5 fused ring system is a primary hurdle.[1][2]
-
Stereochemical Control: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a major challenge throughout the synthesis.[3]
-
Dense and Diverse Oxygenation: The extensive and varied oxygenation pattern requires a sophisticated strategy for the introduction and manipulation of hydroxyl and ether functionalities.[1]
-
Protecting Group Strategy: The numerous reactive functional groups necessitate a complex and orthogonal protecting group strategy to avoid unwanted side reactions.[4]
-
Long Synthetic Routes and Low Yields: Historically, the total syntheses of fusicoccanes have been lengthy, often exceeding 15-29 steps, which can result in low overall yields.
Q2: How can the 5-8-5 tricyclic scaffold of this compound be efficiently constructed?
A2: Several strategies have been employed to construct the 5-8-5 carbocyclic core. One effective modern approach involves a convergent fragment coupling followed by a key cyclization reaction. For instance, a Nozaki-Hiyama-Kishi (NHK) reaction can be used to couple two key fragments, followed by a Prins cyclization to form the central eight-membered ring and complete the tricyclic system. Chemoenzymatic approaches are also being explored to build the core structure.
Q3: What are the common issues encountered during late-stage C-H oxidation for introducing hydroxyl groups?
A3: Late-stage C-H oxidation is a powerful strategy to install hydroxyl groups at a late stage of the synthesis, potentially shortening the overall route. However, challenges include:
-
Site Selectivity: Achieving oxidation at the desired carbon atom without affecting other C-H bonds can be difficult. This often requires the use of specifically designed catalysts or enzymatic methods.
-
Over-oxidation: The reaction may not stop at the desired hydroxyl stage and can proceed to form ketones or other oxidized products.
-
Catalyst/Reagent Compatibility: The oxidizing agents must be compatible with the complex, multi-functionalized intermediate.
-
Low Yields: Yields for late-stage oxidations can be modest, impacting the overall efficiency of the synthesis.
Troubleshooting Guides
Problem 1: Low yield in the Prins Cyclization to form the 5-8-5 tricycle.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Lewis Acid | Screen a variety of Lewis acids (e.g., BF₃·Et₂O, SnCl₄, TiCl₄). | Identification of a Lewis acid that promotes efficient cyclization with minimal side product formation. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start at low temperatures (e.g., -78 °C) and gradually warm up. | Improved reaction kinetics and selectivity, leading to a higher yield of the desired tricyclic product. |
| Presence of Water | Ensure strictly anhydrous conditions. Dry all glassware, solvents, and reagents thoroughly. | Reduced quenching of the Lewis acid and prevention of undesired side reactions, thereby increasing the yield. |
| Poor Quality of Starting Material | Purify the precursor aldehyde/alkene meticulously before the reaction. | A cleaner reaction profile with fewer byproducts and an improved yield of the cyclized product. |
Problem 2: Difficulty in achieving stereoselective reduction of a ketone.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Reducing Agent | Test a range of reducing agents with varying steric bulk (e.g., NaBH₄, L-Selectride®, K-Selectride®). | Discovery of a reagent that provides high diastereoselectivity for the desired alcohol stereoisomer. |
| Substrate Conformation | Employ computational modeling to understand the most stable conformation of the substrate and how it might interact with different reducing agents. | A more rational choice of reducing agent and reaction conditions to favor the desired stereochemical outcome. |
| Chelation Control Issues | If a nearby functional group can chelate to the reducing agent, consider using non-chelating conditions or a different reagent. | Altered facial selectivity of the reduction, potentially leading to the desired stereoisomer. |
| Temperature Effects | Perform the reduction at various temperatures to find the optimal balance between reaction rate and stereoselectivity. | Enhanced stereoselectivity, as lower temperatures often favor the thermodynamically more stable transition state. |
Experimental Protocols
Key Experiment: Convergent Assembly of the 5-8-5 Tricyclic Core
This protocol is a generalized representation based on modern synthetic strategies.
-
Fragment Coupling (Nozaki-Hiyama-Kishi Reaction):
-
To a solution of the aldehyde fragment (1.0 equiv) and the vinyl halide fragment (1.2 equiv) in anhydrous THF, add CrCl₂ (4.0 equiv) and NiCl₂ (0.1 equiv).
-
Stir the mixture at room temperature for 12-24 hours until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify the resulting allylic alcohol by silica (B1680970) gel chromatography.
-
-
Prins Cyclization:
-
Dissolve the allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to -78 °C.
-
Add BF₃·Et₂O (3.0 equiv) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract the product with CH₂Cl₂.
-
Purify the tricyclic product by silica gel chromatography.
-
Quantitative Data Summary
The following table summarizes representative yields for key transformations in fusicoccane synthesis, compiled from various reports.
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Nozaki-Hiyama-Kishi Coupling | CrCl₂/NiCl₂, THF, rt | 60-75% | |
| Prins Cyclization | BF₃·Et₂O, CH₂Cl₂, -78 °C to 0 °C | 50-65% | |
| Late-Stage C-H Oxidation (Enzymatic) | P450BM3 variant, NADPH, buffer | 40-67% | |
| Ketone Reduction | NaBH₄, CeCl₃·7H₂O, MeOH | ~90% | General literature |
Visualizations
Caption: Convergent synthesis workflow for the this compound core.
Caption: Troubleshooting logic for low-yielding reactions.
References
optimizing Fusicoccin H stability for long-term storage
Welcome to the Technical Support Center for Fusicoccin (B1218859) H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of Fusicoccin H for long-term storage and experimental use. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term stability, this compound should be stored as a solid, lyophilized powder at -20°C or below in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period.
Q2: Can I store this compound in solution? If so, what are the recommended conditions?
A2: While solid-state storage is optimal, solutions of this compound can be prepared for immediate or short-term use. It is recommended to prepare stock solutions in anhydrous DMSO. For working solutions in aqueous buffers, it is advisable to use them on the same day they are prepared. If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the known degradation pathways for fusicoccins?
A3: Fusicoccins, such as the closely related Fusicoccin A, are susceptible to hydrolysis, particularly deacetylation, under non-optimal conditions.[1] For instance, at 37°C in a cell culture medium, Fusicoccin A has been observed to degrade into 3'-O-deacetyl fusicoccin and 19-O-deacetyl fusicoccin.[1] It is plausible that this compound, also a diterpene glycoside, undergoes similar hydrolytic degradation, especially at elevated temperatures and non-neutral pH.
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is limited, studies on similar natural pigments from fungi suggest that acidic pH conditions (pH 3-5) are generally more favorable for stability than neutral or alkaline conditions.[2] It is recommended to maintain this compound solutions in a slightly acidic to neutral pH range (pH 5-7) for short-term handling and to avoid prolonged exposure to alkaline conditions.
Q5: Is lyophilization a suitable method for preparing this compound for long-term storage?
A5: Yes, lyophilization (freeze-drying) is an excellent method for preparing this compound for long-term storage.[3][4] This process removes water at low temperatures, which minimizes chemical degradation and results in a stable, amorphous powder that is easy to handle and store.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments | 1. Improper storage of this compound (e.g., at room temperature, in solution for extended periods).2. Repeated freeze-thaw cycles of stock solutions.3. Degradation due to inappropriate solvent or pH of the experimental buffer. | 1. Store solid this compound at -20°C or below. Prepare fresh solutions for each experiment.2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.3. Use anhydrous DMSO for stock solutions. Ensure the final concentration of DMSO in your assay is compatible with your system. Use a slightly acidic to neutral pH buffer (pH 5-7) for aqueous solutions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | 1. Degradation of this compound into byproducts (e.g., deacetylated forms).2. Contamination of the sample or solvent. | 1. Confirm the identity of the unexpected peaks by mass spectrometry. Compare with known degradation products of fusicoccins.2. Run a blank (solvent only) to check for contamination. Use high-purity solvents for all solutions. |
| Inconsistent experimental results | 1. Inaccurate concentration of this compound solution due to degradation.2. Variability in sample handling and preparation. | 1. Perform a stability study on your this compound solution under your specific experimental conditions (see Experimental Protocols section).2. Standardize all experimental procedures, including solution preparation, incubation times, and temperatures. |
| Precipitation of this compound in aqueous solutions | 1. Low solubility of this compound in aqueous buffers.2. The concentration of this compound exceeds its solubility limit in the chosen buffer. | 1. Prepare a high-concentration stock solution in DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final DMSO concentration is low enough not to affect the experiment.2. Determine the solubility of this compound in your experimental buffer to ensure you are working within the soluble range. |
Data on Fusicoccin Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent/Matrix | Temperature | Duration | Expected Stability |
| Solid (Lyophilized Powder) | N/A | -20°C or below | Long-term (Years) | High |
| Stock Solution | Anhydrous DMSO | -20°C to -80°C | Short-term (Weeks to Months) | Moderate (Aliquot to avoid freeze-thaw) |
| Working Solution | Aqueous Buffer (pH 5-7) | 4°C | Short-term (Hours) | Low (Prepare fresh daily) |
Table 2: Example Stability Data for Fusicoccin A in Cell Culture Medium (MEM) at 37°C
This data is for Fusicoccin A and is provided as an indication of the potential stability of this compound under similar conditions.
| Time (days) | Remaining Fusicoccin A (%) | Major Degradation Products |
| 0 | 100 | N/A |
| 3 | ~50 | 3'-O-deacetyl fusicoccin, 19-O-deacetyl fusicoccin |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC
Objective: To determine the stability of this compound in a specific solvent or buffer system over time at different temperatures.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Buffer of interest (e.g., PBS, MES)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Temperature-controlled incubators or water baths
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in the chosen solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the buffer of interest to a final concentration of 100 µg/mL.
-
Prepare multiple aliquots of this solution in tightly sealed vials.
-
-
Incubation:
-
Place the vials at different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
Protect the samples from light.
-
-
Time Points for Analysis:
-
Analyze the samples at designated time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
At each time point, take one vial from each temperature condition for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed) is typically used. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 220 nm).
-
Injection Volume: 20 µL.
-
Run a standard of freshly prepared this compound at a known concentration with each set of samples for quantification.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time for each temperature.
-
Identify and quantify any major degradation products that appear as new peaks in the chromatogram.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Logic for Loss of Activity.
References
troubleshooting low signal in Fusicoccin H binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Fusicoccin (B1218859) H (FC-H) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fusicoccin H?
A1: this compound is a diterpene glucoside that functions as a molecular stabilizer of protein-protein interactions (PPIs).[1] Specifically, it enhances the binding between 14-3-3 proteins and their phosphorylated client proteins, such as the plasma membrane H+-ATPase.[1][2] Fusicoccin binds to a hydrophobic cavity formed at the interface of the 14-3-3 protein and the client phosphopeptide, effectively locking them together and stabilizing the complex.[3][4] This stabilization leads to the prolonged activation of the client protein.
Q2: Why is my signal low when using this compound compared to other fusicoccins like Fusicoccin A?
A2: this compound is structurally more hydrophilic than other fusicoccins like Fusicoccin A (FC-A) and Fusicoccin J (FC-J). This difference in chemical structure leads to a weaker ability to stabilize the 14-3-3/H+-ATPase complex, resulting in a less potent biological effect. Consequently, you can expect a lower signal in binding assays with FC-H compared to FC-A or FC-J under the same experimental conditions.
Q3: What are the key components in a this compound binding assay?
A3: A typical this compound binding assay contains the following key components:
-
14-3-3 Protein: A member of the highly conserved family of eukaryotic regulatory proteins.
-
Phosphopeptide: A synthetic peptide corresponding to the 14-3-3 binding motif of a known client protein (e.g., the C-terminus of H+-ATPase or a Raf-1 peptide). This peptide is often labeled with a fluorescent probe (for FP assays) or a radioisotope (for radioligand assays).
-
This compound: The small molecule stabilizer being investigated.
-
Assay Buffer: A buffer system optimized for pH, ionic strength, and to minimize non-specific binding.
Q4: What types of assays are commonly used to measure this compound binding?
A4: The most common assay formats are Fluorescence Polarization (FP) and Radioligand Binding Assays. FP is a homogeneous "mix-and-read" assay that measures the change in polarization of fluorescently labeled phosphopeptide upon binding to the larger 14-3-3 protein. Radioligand binding assays are a highly sensitive method that uses a radiolabeled ligand to quantify binding to its receptor.
Troubleshooting Guide: Low Signal
A low signal or a small assay window in your this compound binding assay can be caused by several factors. This guide provides a systematic approach to identifying and resolving the issue.
Problem: The overall signal is weak, or there is no significant difference between baseline and stabilized signal.
Potential Cause 1: Suboptimal Reagent Concentrations
-
Question: Are the concentrations of 14-3-3 protein and the labeled phosphopeptide optimized?
-
Answer: Incorrect concentrations of the binding partners can lead to a poor signal. The concentration of the labeled peptide should ideally be at or below its dissociation constant (Kd) for the 14-3-3 protein. The 14-3-3 protein concentration should be titrated to determine the optimal concentration that gives a robust signal window.
-
Troubleshooting Steps:
-
Perform a titration of the 14-3-3 protein against a fixed, low concentration (e.g., 1-10 nM) of the fluorescently labeled phosphopeptide to determine the EC50.
-
Select a 14-3-3 concentration that gives approximately 50-80% of the maximum binding signal for subsequent assays with this compound.
-
Ensure the concentration of this compound is sufficient, as it has a weaker affinity compared to other fusicoccins.
-
Potential Cause 2: Issues with Protein or Peptide Quality
-
Question: Are the 14-3-3 protein and phosphopeptide active and correctly folded?
-
Answer: The activity of the 14-3-3 protein and the integrity of the phosphopeptide are critical for binding. Improper storage, repeated freeze-thaw cycles, or degradation can lead to a loss of activity. The phosphorylation of the peptide is essential for high-affinity binding to 14-3-3.
-
Troubleshooting Steps:
-
Verify the purity and concentration of the 14-3-3 protein using SDS-PAGE and a protein concentration assay (e.g., BCA).
-
Confirm the identity and purity of the phosphopeptide via mass spectrometry.
-
If possible, test the activity of your 14-3-3 protein with a known high-affinity ligand or a more potent stabilizer like Fusicoccin A.
-
Aliquot proteins and peptides upon receipt and store them at -80°C to minimize degradation.
-
Potential Cause 3: Inappropriate Assay Buffer Conditions
-
Question: Is the assay buffer optimized for the binding interaction?
-
Answer: Buffer components can significantly impact the binding affinity and signal. The pH, ionic strength, and presence of detergents or blocking agents are all important considerations.
-
Troubleshooting Steps:
-
Ensure the pH of the buffer is optimal. A pH of around 6.5 to 7.5 is commonly used for 14-3-3 binding assays.
-
Include a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) and a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) to reduce non-specific binding and improve signal quality.
-
Optimize the salt concentration (e.g., 150 mM NaCl) as it can influence protein-protein interactions.
-
Potential Cause 4: Problems with the Fluorescent or Radiolabel
-
Question: Is the chosen label and its attachment to the peptide appropriate for the assay?
-
Answer: In FP assays, the choice of fluorophore and its attachment site can affect the change in polarization upon binding. If the linker is too long or flexible, the fluorophore may retain a high degree of rotational freedom even when the peptide is bound, resulting in a small change in polarization. For radioligand assays, the specific activity of the radiolabel must be high enough for detection.
-
Troubleshooting Steps (FP Assay):
-
Consider using a different fluorophore with a suitable fluorescence lifetime for FP measurements.
-
Test peptides with the fluorescent label attached at different positions (e.g., N-terminus vs. C-terminus) to find the optimal placement.
-
Ensure that the free fluorophore has been removed from the labeled peptide preparation, as this will contribute to a low polarization signal.
-
Potential Cause 5: Instrument Settings and Plate Selection
-
Question: Are the plate reader settings and microplates suitable for the assay?
-
Answer: For FP assays, using the correct excitation and emission wavelengths for your fluorophore is crucial. Black, non-binding surface plates are recommended to minimize background fluorescence and non-specific binding of the labeled peptide to the plate.
-
Troubleshooting Steps:
-
Confirm the excitation and emission wavelengths are set correctly for your specific fluorophore.
-
Use black, flat-bottom, non-binding microplates for FP assays.
-
Optimize the gain settings on the plate reader to ensure the signal is within the linear range of the detector.
-
Quantitative Data Summary
The binding affinity (Kd) and half-maximal effective concentration (EC50) are key parameters in these assays. The tables below summarize reported values for fusicoccins and related phosphopeptides. Note that this compound generally exhibits weaker binding stabilization.
Table 1: Binding Affinities of Phosphopeptides to 14-3-3 Proteins
| 14-3-3 Isoform | Phosphopeptide Ligand | Apparent Kd (µM) | Reference |
| 14-3-3β | ERα-derived peptide | 0.72 ± 0.1 | |
| 14-3-3σ | ERα-derived peptide | 6.6 ± 0.6 | |
| 14-3-3ζ | MDM2-derived peptide | 1.3 ± 0.1 | |
| 14-3-3ε | MDM2-derived peptide | 6.0 ± 0.4 | |
| 14-3-3φ | AHA2-derived peptide | 0.89 ± 0.19 | |
| Plant 14-3-3 | H+-ATPase C-terminus peptide | 2.5 |
Table 2: Effect of Fusicoccins on Phosphopeptide-14-3-3 Binding Affinity
| Fusicoccin Variant | Phosphopeptide Ligand | Apparent Kd (µM) | Fold Enhancement | Reference |
| Fusicoccin A | AHA2-derived peptide | 0.15 ± 0.03 | ~5.9x | |
| Fusicoccin J | AHA2-derived peptide | 0.16 ± 0.03 | ~5.6x | |
| This compound | AHA2-derived peptide | 0.53 ± 0.89 | ~1.7x | |
| Fusicoccin A | H+-ATPase C-terminus peptide | Not specified | ~90x |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay
This protocol is a general guideline for a competitive binding assay to test the stabilizing effect of this compound.
Reagents:
-
14-3-3 protein stock solution (e.g., 100 µM in appropriate storage buffer)
-
Fluorescently labeled phosphopeptide stock solution (e.g., 10 µM in water or buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
Procedure:
-
Prepare a working solution of the fluorescently labeled phosphopeptide at 2x the final desired concentration (e.g., 20 nM) in Assay Buffer.
-
Prepare a working solution of the 14-3-3 protein at 2x the final desired concentration (e.g., 1.2 µM, based on prior titration) in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer containing a constant concentration of DMSO (e.g., 2%).
-
In a black, non-binding 384-well microplate, add the reagents in the following order:
-
5 µL of the this compound dilution (or buffer with DMSO for control wells).
-
5 µL of the 2x 14-3-3 protein working solution.
-
Mix and incubate for 15-30 minutes at room temperature.
-
5 µL of the 2x labeled phosphopeptide working solution.
-
-
The final volume in each well should be 15 µL.
-
Include control wells:
-
Peptide only: 5 µL buffer, 10 µL peptide working solution.
-
Peptide + 14-3-3 (no FC-H): 5 µL buffer with DMSO, 5 µL 14-3-3, 5 µL peptide.
-
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
Protocol 2: Radioligand Binding Assay
This protocol describes a filtration-based assay to measure the binding of radiolabeled this compound.
Reagents:
-
Purified plasma membranes containing the H+-ATPase/14-3-3 complex.
-
[3H]Fusicoccin or other radiolabeled fusicoccin derivative.
-
Unlabeled this compound (for determining non-specific binding).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
Procedure:
-
Prepare dilutions of the radiolabeled this compound in Binding Buffer across a range of concentrations.
-
For each concentration, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 1000-fold excess over the radioligand).
-
Add the plasma membrane preparation (e.g., 50-120 µg of protein) to all tubes.
-
Add the radiolabeled this compound to all tubes to initiate the binding reaction.
-
Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Quickly wash the filters with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a Fluorescence Polarization assay.
Caption: Troubleshooting workflow for low signal issues.
References
- 1. Fungal toxin fusicoccin enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
dealing with low biological activity of Fusicoccin H in experiments
Welcome to the technical support center for Fusicoccin H. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to the low biological activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other Fusicoccins?
A1: this compound (FC-H) is a diterpene glycoside, a minor metabolite produced by the fungus Phomopsis amygdali.[1] Like other fusicoccins, its mechanism of action involves the stabilization of the protein-protein interaction (PPI) between 14-3-3 proteins and their target proteins, most notably the plasma membrane (PM) H+-ATPase in plants.[2] However, FC-H is structurally different from the more commonly studied Fusicoccin A (FC-A), lacking certain functional groups that are critical for high-affinity binding and potent stabilization of the 14-3-3/H+-ATPase complex.[3] Consequently, this compound is characterized as a significantly weaker stabilizer with lower biological activity.[3][4]
Q2: Why am I observing low or no biological activity with this compound in my experiments?
A2: The inherently low biological activity of this compound is the most likely reason for observing weak or negligible effects. Studies have shown that FC-H is less effective at stabilizing the PM H+-ATPase-14-3-3 interaction compared to other fusicoccins like FC-A and FC-J. This reduced potency means that higher concentrations of FC-H may be required to elicit a response, and even then, the observed effect might be minimal. Other factors that could contribute to a lack of activity include suboptimal experimental conditions, degradation of the compound, or low expression levels of the target proteins in your system.
Q3: What is the mechanism of action of this compound?
A3: this compound, like other fusicoccins, acts as a molecular "glue" to stabilize the interaction between 14-3-3 proteins and a phosphorylated C-terminal domain of their target proteins, such as the plasma membrane H+-ATPase. This stabilization locks the target protein in an active conformation. In the case of the H+-ATPase, this leads to increased proton pumping across the plasma membrane. However, due to its chemical structure, this compound is a less efficient stabilizer of this complex.
Q4: How should I store and handle this compound?
A4: While specific stability data for this compound is limited, it is advisable to follow the storage and handling guidelines for the more well-characterized Fusicoccin A. It is typically stored as a solid at -20°C. For experimental use, it can be dissolved in a small amount of an organic solvent like ethanol (B145695) or DMSO before being diluted to the final concentration in the aqueous experimental buffer. Due to its lower activity, ensuring the compound is fully dissolved and homogeneously mixed in the assay is critical.
Troubleshooting Guide
Problem: No observable effect of this compound on target activity (e.g., H+-ATPase activity, cell growth, etc.).
| Possible Cause | Suggested Solution |
| Inherently Low Potency of this compound | Increase the concentration of this compound in a dose-response experiment to determine if a higher concentration is needed to elicit a response. Be mindful of potential off-target effects at very high concentrations. |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure that the target proteins (14-3-3 and the partner protein) are present in sufficient concentrations and are functional. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Low Expression of Target Proteins | Verify the expression levels of the 14-3-3 protein and its target partner in your experimental system (e.g., via Western blot or qPCR). If expression is low, consider using an overexpression system. |
| Incorrect Solvent or Poor Solubility | Ensure this compound is fully dissolved in the initial solvent before diluting into the aqueous assay buffer. The final concentration of the organic solvent should be kept low (typically <1%) and a solvent-only control should be included. |
Problem: High variability in experimental results.
| Possible Cause | Suggested Solution |
| Inconsistent Compound Concentration | Ensure accurate and consistent pipetting of the this compound stock solution. Prepare a master mix for treating multiple replicates to minimize pipetting errors. |
| Cellular Heterogeneity | If using a cell-based assay, variations in cell density, passage number, or cell cycle stage can contribute to variability. Standardize cell culture conditions and seeding densities. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the weak effects of this compound. Consider using a more sensitive detection method or a more direct assay of the protein-protein interaction. |
Data Presentation
Table 1: Comparison of Biological Activity of Fusicoccin Derivatives
| Fusicoccin Derivative | Relative Biological Activity (Root Elongation) | Dissociation Constant (Kd) for Plasma Membrane Binding |
| Fusicoccin A | High | Low (High Affinity) |
| Fusicoccin J | High | Low (High Affinity) |
| This compound | Very Low / Inactive | High (Low Affinity) |
This table summarizes the general findings from comparative studies. Actual values can vary depending on the specific experimental setup.
Table 2: Quantitative Analysis of this compound Activity
| Parameter | Value | Reference |
| Effect on Plant Growth | No significant effect observed | |
| Stabilization of PM H+-ATPase-14-3-3 Interaction | Weak stabilizer |
Experimental Protocols
General Protocol for Assessing the Effect of this compound on H+-ATPase Activity in Plant Microsomal Vesicles
This protocol is adapted from methods used for Fusicoccin A and should be optimized for the lower activity of this compound.
-
Preparation of Microsomal Vesicles:
-
Isolate microsomal vesicles from the plant tissue of interest (e.g., maize roots, Arabidopsis seedlings) following established protocols. The final vesicle pellet should be resuspended in a suitable buffer (e.g., 10 mM Tris-MES pH 7.5, 250 mM sucrose).
-
-
H+-Pumping Assay (ΔpH Measurement):
-
Use a pH-sensitive fluorescent probe (e.g., ACMA or quinacrine) to monitor the formation of a pH gradient across the vesicle membrane.
-
In a cuvette, combine the reaction buffer (e.g., 10 mM Tris-MES pH 6.5, 50 mM KCl, 250 mM sucrose), the fluorescent probe, and the microsomal vesicles.
-
Add ATP to initiate H+ pumping by the H+-ATPase.
-
Once a stable baseline of H+ pumping is established, add this compound at various concentrations (a high concentration range, e.g., 1 µM to 100 µM, is recommended for initial experiments).
-
As a positive control, use a known activator of the H+-ATPase, such as Fusicoccin A (in the nanomolar to low micromolar range).
-
Include a solvent-only control.
-
Monitor the change in fluorescence, which corresponds to the change in the pH gradient.
-
-
ATP Hydrolysis Assay:
-
Measure the ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP.
-
Incubate the microsomal vesicles in a reaction buffer containing ATP and Mg2+.
-
Add different concentrations of this compound (and controls as above).
-
Stop the reaction at different time points and measure the amount of Pi released using a colorimetric method (e.g., molybdate-based assay).
-
Note: Due to the low potency of this compound, it is crucial to perform careful dose-response curves and to include appropriate positive and negative controls to validate any observed effects.
Visualizations
Caption: Simplified signaling pathway of this compound action.
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of Fusicoccin H for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fusicoccin (B1218859) H. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to the cell permeability of Fusicoccin H in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern for in vivo studies?
This compound is a diterpenoid glycoside, a class of natural products known for their diverse biological activities. Like other fusicoccin analogs, it is believed to exert its effects by modulating protein-protein interactions, specifically by stabilizing the complex between 14-3-3 proteins and their target proteins. However, this compound is reported to be more hydrophilic than other fusicoccins like Fusicoccin A. This higher hydrophilicity can limit its ability to passively diffuse across the lipid bilayers of cell membranes, potentially leading to low bioavailability and reduced efficacy in in vivo animal models.
Q2: What is the proposed mechanism of action for this compound in mammalian cells?
The primary mechanism of action for fusicoccins involves their interaction with 14-3-3 proteins, a highly conserved family of regulatory proteins in eukaryotes. Fusicoccin acts as a "molecular glue," stabilizing the interaction between a 14-3-3 protein and its client protein.[1][2] This stabilization can lock the client protein in a particular conformational state, leading to either activation or inhibition of its function and downstream signaling pathways. While much of the research has been in plants, evidence suggests this mechanism is conserved in mammals and can influence various cellular processes, including cell signaling, apoptosis, and cell cycle regulation.[3][4][5]
Q3: What are the general strategies to improve the in vivo cell permeability of a hydrophilic compound like this compound?
Several strategies can be employed to enhance the delivery of hydrophilic compounds in vivo:
-
Prodrug Approach: The chemical structure of this compound can be temporarily modified by adding a lipophilic promoiety. This creates a more lipid-soluble "prodrug" that can more easily cross cell membranes. Once inside the cell, the promoiety is cleaved by intracellular enzymes, releasing the active this compound.
-
Formulation Strategies:
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds like this compound in their aqueous core, facilitating their delivery across cell membranes.
-
Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate this compound, protecting it from degradation and improving its uptake by cells.
-
Permeation Enhancers: These are compounds that can be co-administered with this compound to transiently increase the permeability of biological membranes.
-
Q4: Are there any known off-target effects or toxicity concerns with fusicoccins?
While research on the specific toxicity of this compound in animal models is limited, studies on other mycotoxins from the Fusarium genus have shown a range of toxic effects. It is crucial to conduct thorough dose-response and toxicity studies for this compound in the specific animal model being used. Potential off-target effects could arise from the modulation of various 14-3-3 protein interactions, given the ubiquitous nature of these proteins.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no observable in vivo efficacy | Poor Bioavailability: this compound may not be reaching the target tissue at a sufficient concentration due to its low cell permeability. | 1. Confirm Target Engagement: Before large-scale efficacy studies, conduct a pilot study to confirm that this compound is reaching the target tissue and engaging with 14-3-3 proteins. 2. Optimize Formulation: Experiment with different formulation strategies (liposomes, nanoparticles) to improve bioavailability. 3. Consider a Prodrug: If formulation strategies are insufficient, a prodrug approach may be necessary. |
| Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body. | 1. Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the half-life of this compound in your animal model. 2. Adjust Dosing Regimen: Based on the pharmacokinetic data, adjust the dosing frequency to maintain therapeutic concentrations. | |
| High variability in animal responses | Inconsistent Drug Exposure: Differences in absorption and metabolism among individual animals can lead to variable drug exposure. | 1. Standardize Animal Cohort: Use animals of the same age, sex, and genetic background. 2. Control Food and Water Intake: Standardize feeding and watering schedules, as this can affect drug absorption. 3. Refine Formulation: Ensure the formulation is homogenous and stable to ensure consistent dosing. |
| Unexpected Toxicity | Off-Target Effects: this compound may be interacting with unintended 14-3-3 protein complexes or other cellular targets. | 1. Dose De-escalation: Reduce the dose to determine if the toxicity is dose-dependent. 2. In Vitro Profiling: Screen this compound against a panel of relevant off-targets to identify potential liabilities. 3. Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any signs of toxicity. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay for Hydrophilic Compounds
This protocol provides a general framework for assessing the intestinal permeability of hydrophilic compounds like this compound using the Caco-2 cell model.
1. Cell Culture:
- Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
- Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Add the test compound (this compound) to the apical (A) or basolateral (B) side of the monolayer.
- At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
- Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
- The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
| Compound | Class | Papp (A-B) (x 10⁻⁶ cm/s) | Reference |
| Quercetin-3-glucoside | Flavonoid Glycoside | Low | |
| Cyanidin-3-glucoside | Anthocyanin Glycoside | Low | |
| Gypenoside L | Saponin Glycoside | 10.7 | |
| Gypenoside LI | Saponin Glycoside | 1.39 |
Protocol 2: General In Vivo Administration and Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for administering a test compound to rodents and collecting samples for pharmacokinetic analysis.
1. Formulation Preparation:
- Based on the chosen route of administration (e.g., oral gavage, intravenous injection), prepare a suitable formulation of this compound. For hydrophilic compounds, aqueous solutions with solubilizing agents or lipid-based formulations may be necessary.
2. Animal Dosing:
- Acclimatize animals to the housing conditions for at least one week prior to the study.
- Administer the formulated this compound to the animals at the desired dose. Include a vehicle control group.
3. Sample Collection:
- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from the animals.
- Process the blood to obtain plasma and store the samples at -80°C until analysis.
4. Bioanalysis:
- Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
- Analyze the plasma samples to determine the concentration of this compound at each time point.
5. Pharmacokinetic Analysis:
- Use pharmacokinetic software to calculate key parameters such as:
- Area under the curve (AUC)
- Maximum concentration (Cmax)
- Time to maximum concentration (Tmax)
- Half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
- Oral bioavailability (F%) (if both oral and IV data are available)
Note: Specific pharmacokinetic data for this compound in animal models is not currently available. The table below presents data for other diterpenoids to provide a general reference.
| Compound | Animal Model | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Andrographolide | Rat | Oral | 100 | 1.5 | 340 | 1230 | 2.5 | |
| Oxypeucedanin | Rat | Oral | 20 | 3.38 | - | - | 2.94 | |
| Chrysotoxine | Rat | Oral | 100 | - | - | - | - | |
| Chrysotoxine | Rat | IV | 25 | - | - | - | - |
Visualizations
Fusicoccin Signaling Pathway
Caption: Proposed signaling pathway of this compound in mammalian cells.
Experimental Workflow for Improving In Vivo Permeability
Caption: Logical workflow for addressing low in vivo permeability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo toxicity studies of fusarium mycotoxins in the last decade: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. The 14-3-3/spastin pathway coordinates neurite regeneration and recovery of spinal cord injury by targeting microtubule dynamics [elifesciences.org]
Technical Support Center: Optimizing Buffer Conditions for Fusicoccin H Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing buffer conditions for Fusicoccin H enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a typical enzymatic assay?
A1: this compound, a diterpene glycoside, functions as a molecular "glue," stabilizing the interaction between 14-3-3 proteins and their target proteins.[1] In the context of its most well-known activity in plants, this compound stabilizes the complex between the 14-3-3 protein and the C-terminus of the plasma membrane H+-ATPase.[2][3][4] This stabilization locks the H+-ATPase in an activated state.[5] Enzymatic assays for this compound typically measure the enhancement of this protein-protein interaction.
Q2: What are the critical components of a buffer for a this compound enzymatic assay?
A2: A typical buffer for a this compound assay, often a fluorescence polarization (FP) assay, includes a buffering agent to maintain pH (e.g., HEPES or Tris), a salt to control ionic strength (e.g., NaCl), a non-ionic detergent to prevent non-specific binding (e.g., Tween-20), and a carrier protein like Bovine Serum Albumin (BSA) to reduce adsorption of reagents to plate wells.
Q3: What is the optimal pH for a this compound binding assay?
A3: The specific binding of fusicoccins to their receptor sites is pH-sensitive, with an optimal pH range of 5.5 to 6.5. However, the overall assay buffer for 14-3-3 interaction studies is often maintained at a physiological pH of around 7.0 to 7.5 to ensure the stability and activity of the interacting proteins.
Q4: What is a suitable temperature range for conducting this compound enzymatic assays?
A4: Most 14-3-3 protein interaction assays are performed at room temperature (around 20-25°C) or at 27°C. Some studies have shown that 14-3-3 proteins are stable up to around 57-64°C, but the optimal temperature for a specific assay should be determined empirically. Fusicoccin A has been shown to be stable for several days at 37°C.
Q5: How can I measure the stabilization of the protein-protein interaction by this compound?
A5: Fluorescence Polarization (FP) is a common and robust method. In this assay, a small fluorescently labeled peptide derived from the H+-ATPase C-terminus is used. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger 14-3-3 protein, its tumbling slows, and the polarization of the emitted light increases. This compound will further stabilize this interaction, leading to a greater and more sustained increase in polarization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal (e.g., minimal change in fluorescence polarization) | 1. Inactive Protein/Peptide: One or both of the interacting partners (14-3-3 protein, H+-ATPase peptide) may be degraded or misfolded. 2. Incorrect Buffer Conditions: The pH, ionic strength, or other buffer components may not be optimal for the interaction. 3. Low Concentration of Binding Partners: The concentrations of the 14-3-3 protein or the fluorescent peptide may be too low to detect a significant interaction. 4. Inactive this compound: The this compound stock solution may have degraded. | 1. Check Protein/Peptide Integrity: Run an SDS-PAGE to check for protein degradation. Test the activity of the 14-3-3 protein with a known binding partner if available. 2. Optimize Buffer: Perform a matrix-based optimization of pH (5.5-7.5) and salt concentration (e.g., 50-200 mM NaCl). Ensure all buffer components are fresh and correctly prepared. 3. Titrate Binding Partners: Perform a titration experiment to determine the optimal concentrations of the 14-3-3 protein and the fluorescent peptide. 4. Use Fresh this compound: Prepare a fresh stock solution of this compound. This compound is a biosynthetic precursor to other fusicoccins and may have different stability properties. |
| High Background Signal | 1. Non-specific Binding: The fluorescent peptide may be binding to the walls of the microplate or to other non-target proteins. 2. Contaminated Reagents: Buffers or protein stocks may be contaminated with fluorescent impurities. | 1. Optimize Detergent and BSA Concentration: Increase the concentration of Tween-20 (e.g., up to 0.1%) and/or BSA (e.g., up to 1 mg/mL) in the assay buffer. Consider using non-binding surface microplates. 2. Use High-Purity Reagents: Ensure all buffer components are of high purity and filter-sterilize buffers if necessary. |
| Inconsistent or Irreproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Temperature Fluctuations: Variations in ambient temperature during the assay. 3. Reagent Instability: Degradation of reagents over the course of the experiment or between experiments. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare master mixes to minimize pipetting variability. 2. Control Temperature: Use a temperature-controlled plate reader or perform the assay in a temperature-controlled room. 3. Prepare Fresh Reagents: Prepare fresh working solutions of proteins, peptides, and this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay Window is Too Small | 1. Suboptimal Concentrations: The concentrations of the 14-3-3 protein and fluorescent peptide are not optimized to give the largest difference between the bound and unbound states. 2. Fluorophore Quenching: The fluorescent signal may be quenched upon binding. | 1. Re-optimize Concentrations: Perform a checkerboard titration of the 14-3-3 protein and the fluorescent peptide to find the concentrations that yield the maximum signal change. 2. Try a Different Fluorophore: If quenching is suspected, consider using a different fluorescent label for the peptide. |
Quantitative Data Summary
The following tables summarize typical buffer components and concentration ranges for 14-3-3 protein interaction assays. These should be used as a starting point for optimizing your specific this compound assay.
Table 1: Common Buffer Components for 14-3-3 Fluorescence Polarization Assays
| Component | Typical Concentration Range | Purpose |
| Buffering Agent | 20-50 mM | Maintain a stable pH. |
| (e.g., HEPES, Tris-HCl) | ||
| Salt | 50-200 mM | Control ionic strength. |
| (e.g., NaCl, KCl) | ||
| Non-ionic Detergent | 0.01-0.1% (v/v) | Reduce non-specific binding. |
| (e.g., Tween-20) | ||
| Carrier Protein | 0.1-1 mg/mL | Prevent adsorption to surfaces. |
| (e.g., BSA) | ||
| Reducing Agent | 1-5 mM | Maintain protein stability (optional). |
| (e.g., DTT, BME) |
Table 2: Representative pH and Temperature Optima
| Parameter | Optimal Range | Notes |
| Assay Buffer pH | 7.0 - 7.5 | Optimal for protein stability and interaction. |
| Fusicoccin Binding pH | 5.5 - 6.5 | The direct binding of fusicoccins is favored at a slightly acidic pH. |
| Temperature | 20 - 30°C | Most assays are performed at room temperature. |
Experimental Protocols
Protocol 1: Fluorescence Polarization Assay for this compound Activity
This protocol describes a representative fluorescence polarization (FP) assay to measure the stabilizing effect of this compound on the interaction between a 14-3-3 protein and a fluorescently labeled peptide derived from the C-terminus of H+-ATPase.
Materials:
-
Recombinant 14-3-3 protein
-
Fluorescently labeled H+-ATPase C-terminal peptide (e.g., with FAM or TAMRA)
-
This compound
-
Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.5 mg/mL BSA
-
Black, low-volume 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the 14-3-3 protein in Assay Buffer. The final concentration should be at the Kd of the 14-3-3/peptide interaction.
-
Prepare a 2X stock solution of the fluorescently labeled peptide in Assay Buffer. The final concentration should be low (e.g., 10 nM) to minimize background fluorescence.
-
Prepare a serial dilution of this compound in Assay Buffer at 4X the final desired concentrations.
-
-
Assay Setup:
-
Add 5 µL of the 4X this compound serial dilution to the wells of the 384-well plate. Include a vehicle control (Assay Buffer with the same concentration of solvent, e.g., DMSO, as the this compound stock).
-
Add 5 µL of the 2X fluorescent peptide solution to all wells.
-
To initiate the reaction, add 10 µL of the 2X 14-3-3 protein solution to all wells.
-
The final volume in each well will be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of this compound.
-
The data can be fitted to a suitable dose-response curve to determine the EC50 of this compound for stabilizing the interaction.
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.tue.nl [pure.tue.nl]
- 3. 14-3-3 Proteins and the Plasma Membrane H+-ATPase Are Involved in Maize (Zea mays) Magnetic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlled Proteolysis Mimics the Effect of Fusicoccin on the Plasma Membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of Fusicoccin H during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Fusicoccin (B1218859) H during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Fusicoccin H and how does it differ from Fusicoccin A?
This compound (FC-H) is a diterpene glucoside and a natural biosynthetic precursor to the more commonly studied Fusicoccin A (FC-A).[1] Structurally, FC-H is more hydrophilic than FC-A.[2][3] A key difference lies in their biological activity; FC-H exhibits significantly lower to no effect on promoting plant growth and stomatal opening compared to FC-A and another analogue, Fusicoccin J (FC-J).[2][3] This reduced activity is attributed to FC-H lacking critical functional groups at the 12, 16, and 6' positions, which are present in FC-A and FC-J and are essential for the stable formation of the complex between 14-3-3 proteins and the plasma membrane (PM) H+-ATPase.
Q2: What is the mechanism of action for fusicoccins, and why is this compound less active?
Fusicoccins act by stabilizing the interaction between 14-3-3 proteins and their partner proteins, a notable example in plants being the PM H+-ATPase. This stabilization locks the H+-ATPase in an activated state, leading to hyperpolarization of the cell membrane and subsequent physiological effects like stomatal opening. Fusicoccin molecules fit into a cavity on the surface of the 14-3-3 protein-phosphopeptide complex, effectively acting as 'molecular glue'. The significantly reduced activity of this compound stems from its chemical structure, which lacks the necessary functional groups to effectively stabilize this ternary complex. While it can still bind, the interaction is much weaker, leading to a diminished biological effect.
Q3: How should I prepare and store stock solutions of this compound?
While specific data for this compound is limited, recommendations can be extrapolated from protocols for the chemically similar Fusicoccin A. Fusicoccin A is typically supplied as a film and is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It has very low solubility in water, but an aqueous solution can be prepared by first dissolving the compound in a small amount of alcohol.
Recommended Protocol for Stock Solution Preparation (based on Fusicoccin A):
-
Allow the vial of this compound (likely supplied as a film) to reach room temperature before opening.
-
Dissolve the compound in a solvent of choice, such as DMSO or 100% ethanol, purging the solvent with an inert gas if possible.
-
For long-term storage, it is recommended to keep the stock solution at -20°C. Product information for Fusicoccin A suggests stability for at least four years at this temperature.
Q4: What is the stability of this compound in experimental conditions?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or lower than expected biological activity | Degradation of this compound: this compound may be unstable in your experimental buffer or media, especially at physiological temperatures. | - Prepare fresh working solutions of this compound from a frozen stock for each experiment.- Minimize the time the compound is in aqueous solution before use.- If possible, conduct experiments at lower temperatures, if compatible with your system. |
| Incorrect solvent or poor solubility: this compound, although more hydrophilic than FC-A, may still have limited aqueous solubility, leading to a lower effective concentration. | - Ensure complete dissolution in the initial stock solvent (e.g., DMSO or ethanol) before further dilution.- When diluting into aqueous buffers, do so gradually and with vortexing to prevent precipitation.- Consider a final concentration of the organic solvent in your assay that is compatible with your experimental system. | |
| Suboptimal pH of the experimental buffer: The activity of the target protein (e.g., H+-ATPase) can be pH-dependent. Fusicoccin-induced activation of H+-ATPase can shift the optimal pH of the enzyme. | - Review the literature for the optimal pH for your specific assay in the presence of fusicoccins. For instance, fusicoccin treatment can shift the pH optimum of H+-ATPase towards more alkaline values. | |
| Inconsistent results between experiments | Variability in stock solution concentration: This can arise from incomplete initial dissolution or degradation of the stock solution over time. | - Ensure the compound is fully dissolved when making the initial stock solution.- Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or lower. |
| Pipetting errors or inaccurate dilutions: The potency of fusicoccins can be high, making assays sensitive to small variations in concentration. | - Use calibrated pipettes and perform serial dilutions carefully.- For critical experiments, consider preparing a fresh dilution series for each replicate. | |
| Unexpected side effects or off-target activity | Presence of impurities or degradation products: Degradation of this compound could lead to the formation of compounds with different activities. | - Whenever possible, use high-purity this compound.- As a control, consider analyzing your working solution by HPLC to check for degradation products, especially if the solution has been stored for an extended period or under suboptimal conditions. |
Data Summary
Table 1: Physicochemical Properties of Fusicoccin A (as a proxy for this compound)
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₆O₁₂ | |
| Molecular Weight | 680.8 g/mol | |
| Appearance | Film | |
| Solubility | DMSO, Ethanol | |
| Storage Temperature | -20°C | |
| Long-term Stability | ≥ 4 years (at -20°C) |
Table 2: Stability of Fusicoccin A in Cell Culture Medium
| Compound | Medium | Temperature | Time | Remaining Compound | Degradation Products | Source |
| Fusicoccin A | MEM | 37°C | 3 days | ~50% | 3'-O-deacetyl fusicoccin, 19-O-deacetyl fusicoccin |
Note: This data is for Fusicoccin A and should be used as an indicator of potential instability for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from standard procedures for Fusicoccin A.
-
Materials:
-
This compound (as a solid or film)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Bring the vial containing this compound to room temperature.
-
Add the desired volume of DMSO or ethanol to the vial to achieve the target stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the film is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: General Cell-Based Assay with this compound
-
Preparation:
-
Culture cells to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a serial dilution to ensure accuracy. Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration).
-
-
Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period under standard cell culture conditions.
-
-
Analysis:
-
Following incubation, perform the desired downstream analysis (e.g., cell viability assay, protein extraction for western blotting, etc.).
-
Visualizations
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal toxin fusicoccin enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Final Steps: Confirmation of Fusicoccin A Biosynthesis from Fusicoccin H
A comparative analysis of the experimental evidence elucidating the enzymatic conversion of the diterpene glucoside Fusicoccin (B1218859) H to the potent phytotoxin Fusicoccin A.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data confirming the biosynthetic pathway from Fusicoccin H to Fusicoccin A. The conversion is a critical final step in the biosynthesis of this well-known modulator of 14-3-3 proteins. The following sections detail the key experimental evidence, present quantitative data, and outline the methodologies employed to establish this pathway.
Quantitative Data Summary
The following table summarizes the key findings from genetic and feeding experiments that have been instrumental in confirming the role of this compound as the direct precursor to Fusicoccin A.
| Experiment Type | Organism/System | Key Finding | Implication | Reference |
| Gene Disruption | Phomopsis amygdali | Disruption of a putative C-12 hydroxylase gene led to the accumulation of this compound as the primary metabolite, with a corresponding decrease in Fusicoccin A production. | The disrupted gene is responsible for the C-12 hydroxylation of this compound. | [1] |
| Feeding Experiment | Phomopsis amygdali | Administration of C-8 tritiated this compound to fungal cultures resulted in the incorporation of the radiolabel into Fusicoccin A. | This compound is a direct biosynthetic precursor to Fusicoccin A. | [2] |
| Gene Cluster Analysis | Phomopsis amygdali | Identification of a biosynthetic gene cluster containing genes encoding for a cytochrome P450 monooxygenase and two acetyltransferases (Orf9 and Orf12). | These enzymes are candidates for the hydroxylation and subsequent acetylations required to convert this compound to Fusicoccin A. | [3] |
Experimental Protocols
The confirmation of the biosynthetic pathway from this compound to Fusicoccin A has been primarily achieved through a combination of genetic manipulation of the producing organism, Phomopsis amygdali, and radiolabeled substrate feeding experiments.
Gene Disruption to Identify the C-12 Hydroxylase
Objective: To confirm the function of a candidate gene in the fusicoccin biosynthetic cluster responsible for the hydroxylation of this compound at the 12th carbon position.
Methodology:
-
Identification of Candidate Gene: Bioinformatic analysis of the fusicoccin biosynthetic gene cluster in Phomopsis amygdali identified a gene with high homology to cytochrome P450 monooxygenases, enzymes commonly involved in hydroxylation reactions in secondary metabolite pathways.
-
Construction of Gene Disruption Vector: A gene disruption cassette was constructed using homologous recombination techniques. This typically involves replacing a portion of the target gene with a selectable marker gene (e.g., a gene conferring resistance to an antibiotic like hygromycin B).
-
Fungal Transformation: Protoplasts of Phomopsis amygdali were generated and transformed with the gene disruption vector.
-
Selection of Transformants: Transformed fungi were selected on a medium containing the appropriate antibiotic.
-
Genomic DNA Analysis: Southern blot or PCR analysis was performed on the genomic DNA of the transformants to confirm the successful disruption of the target P450 gene.
-
Metabolite Analysis: The wild-type and gene-disrupted fungal strains were cultured under conditions conducive to fusicoccin production. The culture filtrates and mycelial extracts were then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare the metabolite profiles. A significant increase in the peak corresponding to this compound and a decrease or absence of the Fusicoccin A peak in the disruptant strain confirmed the function of the P450 enzyme.[1]
Radiolabeled Feeding Experiment
Objective: To demonstrate the direct conversion of this compound to Fusicoccin A in vivo.
Methodology:
-
Synthesis of Radiolabeled Precursor: this compound was radiolabeled, for instance, with tritium (B154650) at the C-8 position (C-8-tritiated this compound).
-
Administration to Fungal Culture: A known quantity of the radiolabeled this compound was added to a growing culture of Phomopsis amygdali.
-
Incubation and Extraction: The culture was incubated for a period to allow for the uptake and metabolism of the labeled precursor. Subsequently, the fungal mycelium and culture broth were harvested and extracted to isolate the fusicoccin metabolites.
-
Purification and Analysis: The extracted metabolites were separated using chromatographic techniques such as thin-layer chromatography (TLC) or HPLC.
-
Detection of Radioactivity: The radioactivity of the purified Fusicoccin A fraction was measured using a scintillation counter. The detection of a significant level of radioactivity in the Fusicoccin A fraction confirmed that it was biosynthetically derived from the administered this compound.[2]
Visualizing the Biosynthetic Conversion
The following diagrams illustrate the confirmed biosynthetic step from this compound to Fusicoccin A and the experimental logic used to confirm this pathway.
Caption: Enzymatic conversion of this compound to Fusicoccin A.
References
comparing the biological activity of Fusicoccin H and Fusicoccin A
A Comparative Guide to the Biological Activities of Fusicoccin (B1218859) H and Fusicoccin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Fusicoccin H and Fusicoccin A, focusing on their performance in modulating protein-protein interactions and their effects on plant physiology. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
Fusicoccins are a class of diterpenoid glycosides produced by the fungus Phomopsis amygdali. Fusicoccin A (FC-A) is the most well-characterized member of this family and is known for its potent biological activities, primarily mediated through the stabilization of 14-3-3 protein-protein interactions.[1][2][3][4][5] this compound (FC-H) is a minor metabolite and a biosynthetic precursor of FC-A. This guide compares the biological activities of these two fusicoccin analogues.
Comparative Analysis of Biological Activity
The primary mechanism of action for fusicoccins is the stabilization of the complex between 14-3-3 proteins and their phosphorylated target proteins. In plants, a key target is the plasma membrane H+-ATPase, where the stabilization of the 14-3-3/H+-ATPase complex leads to the irreversible activation of the proton pump. This results in various physiological effects, including stomatal opening and cell elongation.
Recent comparative studies have demonstrated a significant difference in the biological activity of Fusicoccin A and this compound. While FC-A is a potent stabilizer of the 14-3-3/H+-ATPase interaction and promotes plant growth, FC-H is largely inactive. This difference is attributed to structural variations between the two molecules, with FC-H being more hydrophilic.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data comparing the biological activities of this compound and Fusicoccin A.
Table 1: Comparison of Binding Affinities and In Vitro Activity
| Compound | Target | Assay Type | Dissociation Constant (Kd) | Notes | Reference |
| Fusicoccin A | 14-3-3/H+-ATPase complex | Fluorescence Polarization | Not explicitly stated, but significant stabilization observed | Stabilizes the interaction between 14-3-3 and the phosphorylated C-terminus of H+-ATPase. | |
| This compound | 14-3-3/H+-ATPase complex | Fluorescence Polarization | No significant stabilization observed | Does not effectively stabilize the protein-protein interaction. | |
| Fusicoccin A | Plasma Membranes (Maize) | Radioligand Binding | ~1.3 x 10⁻⁸ M | High-affinity binding to plasma membrane receptors. | |
| This compound | Plasma Membranes (Maize) | Radioligand Binding | Reported to have a dissociation constant, but specific value not available in the reviewed literature. | Lower affinity compared to Fusicoccin A is implied by its lack of biological activity. |
Table 2: Comparison of Physiological Effects in Plants
| Compound | Effect | Plant Model | Concentration | Result | Reference |
| Fusicoccin A | Plant Growth | Arabidopsis thaliana | 30 µM | ~30% enhancement in plant growth. | |
| This compound | Plant Growth | Arabidopsis thaliana | 30 µM | No effect on plant growth. | |
| Fusicoccin A | Stomatal Opening | Arabidopsis thaliana | Not specified | Promotes stomatal opening. | |
| This compound | Stomatal Opening | Arabidopsis thaliana | Not specified | No significant effect on stomatal opening. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization Assay for 14-3-3/H+-ATPase Interaction
This protocol is based on methods described for measuring 14-3-3 protein-protein interactions.
Objective: To quantitatively measure the stabilizing effect of Fusicoccin A and this compound on the interaction between 14-3-3 protein and a phosphorylated peptide representing the C-terminus of H+-ATPase.
Materials:
-
Recombinant 14-3-3 protein
-
Fluorescently labeled phosphopeptide corresponding to the C-terminus of H+-ATPase (e.g., FAM-QSYpTV)
-
Fusicoccin A and this compound stock solutions (in DMSO)
-
Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween 20, 1 mg/mL BSA
-
384-well black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a dilution series of the 14-3-3 protein in the assay buffer.
-
To each well of the 384-well plate, add a fixed concentration of the fluorescently labeled phosphopeptide (e.g., 10 nM).
-
Add the different concentrations of the 14-3-3 protein to the wells.
-
For stabilization assays, add a fixed concentration of Fusicoccin A or this compound to a parallel set of wells containing the phosphopeptide and 14-3-3 protein.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Plot the fluorescence polarization values against the concentration of the 14-3-3 protein and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Co-Immunoprecipitation of 14-3-3 and H+-ATPase from Plant Tissues
This protocol is a generalized procedure based on standard co-immunoprecipitation methods in plants.
Objective: To qualitatively assess the in vivo interaction between 14-3-3 and H+-ATPase in the presence of Fusicoccin A or this compound.
Materials:
-
Arabidopsis thaliana seedlings
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x protease inhibitor cocktail
-
Antibody against H+-ATPase
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 0.1 M glycine (B1666218) pH 2.5
-
SDS-PAGE and western blotting reagents
-
Antibodies against 14-3-3 and H+-ATPase for western blotting
Procedure:
-
Treat Arabidopsis seedlings with either Fusicoccin A, this compound, or a vehicle control (DMSO).
-
Harvest the tissue and grind to a fine powder in liquid nitrogen.
-
Resuspend the powder in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-H+-ATPase antibody overnight at 4°C.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads three times with wash buffer.
-
Elute the proteins from the beads using the elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against 14-3-3 and H+-ATPase.
Arabidopsis thaliana Growth Assay
This protocol is based on the methodology described by Kiriyama et al. (2024).
Objective: To evaluate the effect of Fusicoccin A and this compound on the growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar
-
Fusicoccin A and this compound stock solutions (in ethanol)
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Surface-sterilize Arabidopsis seeds and sow them on MS plates.
-
Stratify the seeds at 4°C for 2 days in the dark.
-
Transfer the plates to a growth chamber (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
After 10 days, start the treatment by spraying the seedlings daily with a solution containing either 30 µM Fusicoccin A, 30 µM this compound, or a vehicle control (0.1% ethanol).
-
Continue the treatment for 14 days.
-
At the end of the treatment period, harvest the plants and measure the fresh and dry weight of the rosettes.
-
Statistically analyze the data to determine the significance of any observed differences in growth.
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathway and experimental workflows.
References
- 1. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying 14-3-3 interactome binding sites with deep learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00132C [pubs.rsc.org]
- 3. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug [mdpi.com]
- 5. mdpi.com [mdpi.com]
Differential Effects of Fusicoccin H and Fusicoccin J on Plant Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of Fusicoccin (B1218859) H (FC-H) and Fusicoccin J (FC-J) on plant growth, supported by experimental data. It delves into the underlying molecular mechanisms and provides detailed experimental protocols for the key analyses cited.
Executive Summary
Fusicoccins are a family of diterpenoid glucosides produced by the fungus Phomopsis amygdali. While structurally similar, Fusicoccin J and Fusicoccin H exhibit markedly different effects on plant growth. Experimental evidence demonstrates that Fusicoccin J, much like the well-studied Fusicoccin A, actively promotes plant growth. In contrast, this compound shows no such growth-promoting activity.[1][2] This difference is attributed to their differential ability to stabilize the interaction between the plasma membrane H⁺-ATPase and 14-3-3 proteins, a key regulatory step in stomatal opening and, consequently, photosynthesis.[1][2]
Comparative Analysis of Plant Growth Parameters
Long-term treatment of Arabidopsis thaliana with Fusicoccin J resulted in a significant enhancement of plant growth, comparable to that induced by Fusicoccin A. Conversely, treatment with this compound did not yield any significant change in plant biomass compared to control groups.[1]
Table 1: Effect of this compound and Fusicoccin J on Arabidopsis thaliana Biomass
| Treatment (30 µM) | Relative Aboveground Fresh Weight (%) | Relative Aboveground Dry Weight (%) |
| Control (0.1% EtOH) | 100 | 100 |
| Fusicoccin J | ~130% | ~130% |
| This compound | ~100% (No significant change) | ~100% (No significant change) |
Data summarized from studies on 25-day-old Arabidopsis plants treated for 14 days.
Differential Effects on Stomatal Aperture
The primary mechanism underlying the differential growth effects lies in the compounds' influence on stomatal opening. Stomata are pores on the leaf surface that regulate gas exchange (CO₂ uptake for photosynthesis) and water transpiration. Fusicoccin J is a potent inducer of stomatal opening, whereas this compound is significantly less effective.
Table 2: Effect of this compound and Fusicoccin J on Stomatal Aperture in Arabidopsis thaliana
| Treatment | Stomatal Aperture (µm) at 6h post-treatment |
| Control | ~1.0 |
| Fusicoccin J | ~3.0 |
| This compound | ~1.5 |
Data represents approximate values from measurements on Arabidopsis cotyledons.
Molecular Mechanism of Action
Fusicoccins exert their effects by stabilizing the complex between the C-terminus of the plasma membrane H⁺-ATPase and 14-3-3 proteins. This stabilization locks the H⁺-ATPase in an active state, leading to the pumping of protons out of the guard cells. The resulting hyperpolarization of the plasma membrane drives the influx of K⁺ ions, leading to increased turgor pressure and stomatal opening. The more hydrophilic nature of this compound is suggested to be a reason for its inability to effectively stabilize this protein-protein interaction, thus failing to trigger the downstream events leading to plant growth promotion.
Caption: Fusicoccin J stabilizes the H⁺-ATPase/14-3-3 complex, leading to enhanced plant growth, while this compound is ineffective.
Experimental Protocols
Plant Growth Assay
This protocol details the methodology used to assess the long-term effects of this compound and J on plant biomass.
Caption: Workflow for assessing the impact of this compound and J on Arabidopsis biomass.
Detailed Steps:
-
Arabidopsis thaliana seeds are sown on soil in planters and grown under a 16-hour light/8-hour dark cycle at 24°C for 10 days.
-
Chemical treatment is initiated on 10-day-old plants. A chemical solution containing 30 µM of Fusicoccin J, this compound, or a control solution (0.1% EtOH) is sprayed onto the plants once daily.
-
Plants are cultivated for an additional 14 days under high-light conditions (200 µmol m⁻² s⁻¹) with an adequate water supply.
-
At the age of 25 days, the plants are harvested.
-
The aboveground fresh weight of the rosette and juvenile leaves is measured immediately after harvesting.
-
To determine the dry weight, the harvested plant material is dried in an oven at 60°C until a constant weight is achieved.
-
Statistical analysis, such as a one-way ANOVA with Dunnett's test, is performed to determine the significance of the differences in fresh and dry weights between the treatment groups and the control.
Stomatal Opening Assay
This protocol describes the method for measuring the effect of this compound and J on stomatal aperture.
Detailed Steps:
-
Arabidopsis thaliana plants are grown as described in the plant growth assay protocol.
-
The chemical compounds (Fusicoccin J, this compound, or control) are directly sprayed onto the surface of the leaves.
-
Cotyledons are harvested at various time intervals (e.g., up to 6 hours) post-treatment.
-
The harvested cotyledons are observed under a microscope with differential interference contrast (DIC) optics.
-
Digital images of the stomata are captured.
-
The stomatal aperture (the width of the pore) is measured using image analysis software. A minimum of 30 stomata are measured per treatment group.
-
The data is statistically analyzed to compare the stomatal apertures of the different treatment groups over time.
Conclusion
The comparative analysis of this compound and Fusicoccin J reveals a significant functional divergence based on subtle structural differences. Fusicoccin J acts as a potent plant growth promoter by effectively inducing stomatal opening, thereby enhancing gas exchange for photosynthesis. In contrast, the more hydrophilic this compound fails to elicit this response, resulting in no observable impact on plant growth. This differential activity underscores the critical role of the fusicoccin structure in the stabilization of the 14-3-3 protein and H⁺-ATPase complex. These findings are crucial for researchers in the fields of plant physiology, chemical biology, and for professionals involved in the development of novel agrochemicals or plant growth regulators.
References
Unveiling the Weaker Interaction of Fusicoccin H with 14-3-3 Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fusicoccin (B1218859) H (FC-H) and its interaction with 14-3-3 proteins, benchmarked against the well-characterized stabilizer, Fusicoccin A (FC-A). While both are members of the fusicoccane diterpenoid family, emerging evidence suggests a significantly weaker stabilizing effect of FC-H on 14-3-3 protein-protein interactions (PPIs). This guide summarizes the available data, details the experimental protocols for validation, and illustrates the key molecular interactions and pathways.
Data Presentation: Comparative Analysis of Fusicoccin Analogs
The stabilizing effect of fusicoccins on the 14-3-3 protein-phosphopeptide complex is a critical determinant of their biological activity. While extensive quantitative data exists for FC-A, direct comparative binding affinity values for FC-H are not as readily available in the literature. However, qualitative assessments and structural insights consistently point towards a reduced efficacy for FC-H.
| Compound | Target Complex | Method | Dissociation Constant (Kd) | Fold Stabilization | Reference |
| Fusicoccin A (FC-A) | 14-3-3 / H+-ATPase C-terminal phosphopeptide | Isothermal Titration Calorimetry (ITC) | ~0.7 µM (for FC-A to the binary complex) | ~90-fold | [1] |
| Fusicoccin A (FC-A) | 14-3-3σ / ERα C-terminal phosphopeptide | Fluorescence Polarization | Apparent Kd = 6.6 ± 0.6 µM (intrinsic) | 66 ± 8 | [2] |
| Fusicoccin H (FC-H) | 14-3-3 / Target phosphopeptide | - | Data not available in searched literature | - | - |
| Cotylenin A (CN-A) | 14-3-3 / Various phosphopeptides | Various | Generally a potent stabilizer | - | [3] |
Note: The table highlights the potent stabilizing effect of FC-A. The lack of quantitative data for FC-H in similar assays within the searched literature underscores the need for direct comparative studies. The weaker interaction of FC-H is inferred from functional studies where it showed no effect on plant growth, unlike FC-A, and from structural studies suggesting that the 12-hydroxyl group present in some fusicoccanes can sterically hinder binding to certain 14-3-3/phospholigand complexes.
Experimental Protocols
Validating the differential interaction of fusicoccin analogs with 14-3-3 proteins requires precise biophysical techniques. Below are detailed methodologies for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), two common methods for characterizing these interactions.
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Objective: To quantify the binding affinity of this compound and Fusicoccin A to the binary complex of a 14-3-3 protein and a target phosphopeptide.
Materials:
-
Microcalorimeter (e.g., MicroCal VP-ITC)
-
Purified 14-3-3 protein (e.g., 14-3-3σ)
-
Synthetic phosphopeptide of a known 14-3-3 binding partner (e.g., C-terminus of H+-ATPase)
-
This compound and Fusicoccin A
-
ITC Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a solution of the 14-3-3 protein (e.g., 20 µM) and the phosphopeptide (e.g., 25 µM) in ITC buffer to form the binary complex.
-
Prepare solutions of this compound and Fusicoccin A (e.g., 200 µM) in the same ITC buffer.
-
Thoroughly degas all solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 300 rpm).
-
Set the injection parameters: typically a series of 10-20 injections of 2-10 µL each, with a spacing of 120-180 seconds between injections to allow for thermal equilibration.
-
-
Titration:
-
Load the 14-3-3/phosphopeptide complex into the sample cell.
-
Load the fusicoccin analog (FC-H or FC-A) into the injection syringe.
-
Perform an initial small injection (e.g., 1 µL) to account for any initial mixing artifacts, followed by the series of programmed injections.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of fusicoccin to the 14-3-3/peptide complex.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.
Objective: To determine the kinetics (association rate constant, k_on, and dissociation rate constant, k_off) and affinity (Kd) of this compound and Fusicoccin A for the 14-3-3/phosphopeptide complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified 14-3-3 protein
-
Synthetic phosphopeptide
-
This compound and Fusicoccin A
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Immobilize the 14-3-3 protein onto the activated surface via amine coupling to a target density (e.g., 2000-4000 Resonance Units, RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized protein to account for non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the phosphopeptide in running buffer (e.g., ranging from 0.1 to 10 times the expected Kd).
-
For stabilization experiments, prepare a constant concentration of the phosphopeptide with varying concentrations of this compound or Fusicoccin A.
-
-
Binding Measurement:
-
Inject the phosphopeptide solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.
-
Allow for a dissociation phase where only running buffer flows over the surface.
-
To assess stabilization, inject the phosphopeptide/fusicoccin mixtures.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine k_on and k_off.
-
Calculate the equilibrium dissociation constant (Kd) as k_off / k_on.
-
For stabilization experiments, compare the binding responses and calculated affinities in the presence and absence of the fusicoccin analogs.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for validating this compound's interaction with 14-3-3 proteins.
Signaling Pathway Diagram
Caption: Fusicoccin-mediated stabilization of 14-3-3 and target protein interaction.
References
Comparative Analysis of Fusicoccin Analogue Hydrophilicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hydrophilicity of fusicoccin (B1218859) analogues and its implications for their biological activity. The information is supported by experimental data and detailed methodologies.
Fusicoccin (FC), a diterpenoid glucoside produced by the fungus Phomopsis amygdali, is a potent phytotoxin known for its ability to induce stomatal opening in plants. This effect is mediated by its unique ability to stabilize the interaction between 14-3-3 proteins and the plasma membrane H+-ATPase. The hydrophilicity of fusicoccin and its analogues plays a crucial role in their biological activity, influencing their ability to reach and interact with their target proteins. This guide presents a comparative analysis of the hydrophilicity of various fusicoccin analogues and its correlation with their biological function.
Quantitative Data Summary
The following table summarizes the available quantitative data on the hydrophilicity of selected fusicoccin analogues, primarily expressed as the logarithm of the partition coefficient (LogP), a measure of lipophilicity. A lower LogP value indicates higher hydrophilicity.
| Fusicoccin Analogue | Structure | LogP (XLogP3-AA) | Relative Hydrophilicity | Biological Activity Notes |
| Fusicoccin A (FC-A) | The canonical fusicoccin | 1.0[1] | - | Potent inducer of stomatal opening. Stabilizes the 14-3-3/H+-ATPase complex.[2] |
| Fusicoccin C (FC-C) | 3'-Deacetylfusicoccin A | 0.4[3] | More hydrophilic than FC-A | Biological activity is generally lower than FC-A. |
| Fusicoccin H (FC-H) | Structure with additional hydroxyl group | Not available | More hydrophilic than FC-A and FC-J | Reportedly exhibits no significant effect on plant growth, suggesting reduced activity. |
| Fusicoccin J (FC-J) | 19-deoxydideacetylFC | Not available | Less hydrophilic than FC-H | Shows a similar degree of growth-promotion activity as FC-A. |
Note: The LogP values are computationally predicted and serve as an estimate of hydrophilicity. Experimental determination is recommended for higher accuracy.
Experimental Protocols
Determination of Hydrophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for determining the hydrophobicity of chemical compounds. The retention time of a compound on a nonpolar stationary phase is proportional to its hydrophobicity.
Objective: To determine the relative hydrophilicity of fusicoccin analogues by measuring their retention times on a C18 column.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile phase: Acetonitrile and water (HPLC grade).
-
Fusicoccin analogue standards.
Procedure:
-
Preparation of Mobile Phase: Prepare a series of isocratic mobile phases with varying acetonitrile/water ratios (e.g., 50:50, 60:40, 70:30 v/v). Degas the mobile phases before use.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Dissolve the fusicoccin analogue standards in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a fixed volume (e.g., 20 µL) of each standard onto the column.
-
Elution and Detection: Elute the compounds isocratically and monitor the absorbance at a suitable wavelength (e.g., 220 nm).
-
Data Analysis: Record the retention time for each analogue. A shorter retention time indicates greater hydrophilicity. The capacity factor (k') can be calculated for a more quantitative comparison: k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time.
Stomatal Opening Assay
This bioassay measures the ability of fusicoccin analogues to induce stomatal opening in plant epidermal peels, a direct measure of their biological activity.
Objective: To quantify the effect of different fusicoccin analogues on stomatal aperture.
Materials:
-
Leaves from a suitable plant species (e.g., Vicia faba or Commelina communis).
-
Microscope with a calibrated eyepiece micrometer.
-
Incubation buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).
-
Fusicoccin analogue solutions of known concentrations.
Procedure:
-
Epidermal Peel Preparation: Carefully peel the abaxial (lower) epidermis from a healthy, turgid leaf.
-
Pre-incubation: Float the epidermal peels on the incubation buffer in the dark for a period (e.g., 2 hours) to allow stomata to close.
-
Treatment: Transfer the peels to fresh incubation buffer containing the desired concentration of the fusicoccin analogue or a control solution (buffer only).
-
Incubation: Incubate the peels under light (e.g., 150 µmol m⁻² s⁻¹) for a set period (e.g., 2-3 hours).
-
Measurement: Mount the epidermal peels on a microscope slide and measure the width of the stomatal pores using the eyepiece micrometer. Measure a statistically relevant number of stomata (e.g., 30-50) for each treatment.
-
Data Analysis: Calculate the average stomatal aperture for each treatment. Compare the effects of different analogues and concentrations to the control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by fusicoccin and a typical experimental workflow for its analysis.
Caption: Fusicoccin signaling pathway leading to stomatal opening.
Caption: Experimental workflow for comparative analysis.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Light and Fusicoccin on Stomatal Opening : Epidermal Peel and Patch Clamp Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Fusicoccin A Antibodies with Fusicoccin H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison of Fusicoccin A and Fusicoccin H
Fusicoccin A and this compound are both diterpenoid glycosides belonging to the fusicoccane family. This compound is a natural precursor in the biosynthesis of Fusicoccin A. Their core structures are highly similar, with differences primarily in the substituent groups. These structural variations are the basis for potential differences in antibody recognition.
| Feature | Fusicoccin A | This compound |
| Chemical Formula | C₃₆H₅₆O₁₂ | C₃₀H₄₈O₁₀ |
| Molecular Weight | 680.8 g/mol | 568.7 g/mol |
| Key Structural Differences | Contains a t-pentenyl moiety and two acetyl groups. | Lacks the t-pentenyl group and the two acetyl groups present in Fusicoccin A. |
| Significance | The additional moieties on Fusicoccin A may serve as key antigenic determinants (epitopes) for antibody recognition. | The absence of these groups in this compound is the primary reason why cross-reactivity with Fusicoccin A antibodies may be reduced or absent. |
Assessing Cross-Reactivity: Experimental Protocols
To quantitatively determine the cross-reactivity of Fusicoccin A antibodies with this compound, competitive immunoassays such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA) are the methods of choice. These assays measure the ability of this compound to compete with a labeled form of Fusicoccin A for binding to the anti-Fusicoccin A antibody.
Competitive ELISA Protocol
This protocol outlines a general procedure for determining the cross-reactivity of anti-Fusicoccin A antibodies with this compound.
1. Reagents and Materials:
-
Anti-Fusicoccin A monoclonal antibody
-
Fusicoccin A standard
-
This compound standard
-
Fusicoccin A-enzyme conjugate (e.g., Fusicoccin A-HRP)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the anti-Fusicoccin A antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antibody.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add a mixture of a fixed concentration of Fusicoccin A-enzyme conjugate and varying concentrations of either Fusicoccin A standard or this compound to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add the Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the Fusicoccin A standard.
-
Determine the concentration of Fusicoccin A and this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity of this compound using the following formula: % Cross-reactivity = (IC50 of Fusicoccin A / IC50 of this compound) x 100
Radioimmunoassay (RIA) Protocol
A competitive RIA can also be employed to determine cross-reactivity, offering high sensitivity.
1. Reagents and Materials:
-
Anti-Fusicoccin A monoclonal antibody
-
Fusicoccin A standard
-
This compound standard
-
Radiolabeled Fusicoccin A (e.g., ³H-Fusicoccin A)
-
Assay Buffer (e.g., phosphate (B84403) buffer with 0.1% BSA)
-
Scintillation vials and scintillation cocktail
-
Gamma counter or liquid scintillation counter
2. Procedure:
-
Reaction Setup: In appropriate tubes, add a fixed amount of anti-Fusicoccin A antibody and a fixed amount of radiolabeled Fusicoccin A.
-
Competition: Add varying concentrations of either unlabeled Fusicoccin A standard or this compound to the tubes.
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2-4 hours at room temperature or overnight at 4°C).
-
Separation: Separate the antibody-bound and free radiolabeled Fusicoccin A. This can be achieved by methods such as precipitation with a secondary antibody or solid-phase adsorption.
-
Measurement: Measure the radioactivity in the bound or free fraction using a gamma counter or liquid scintillation counter.
3. Data Analysis:
-
Create a standard curve by plotting the percentage of bound radiolabeled Fusicoccin A against the concentration of the unlabeled Fusicoccin A standard.
-
Determine the IC50 values for both Fusicoccin A and this compound.
-
Calculate the percent cross-reactivity as described in the ELISA protocol.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of Fusicoccin A, the following diagrams are provided.
Caption: Workflow for determining antibody cross-reactivity.
Caption: Fusicoccin A signaling pathway via 14-3-3 protein stabilization.
Conclusion
While the structural similarity between Fusicoccin A and its precursor this compound suggests a potential for antibody cross-reactivity, the extent of this interaction can only be determined through empirical testing. The provided experimental protocols for competitive ELISA and RIA offer robust frameworks for quantitatively assessing the specificity of Fusicoccin A antibodies. The generation of such data is essential for the reliable application of these antibodies in research and diagnostics, ensuring that assays can accurately distinguish between these closely related fusicoccane molecules. Further investigation is required to locate or generate the specific cross-reactivity data for this compound.
A Comparative Analysis of Fusicoccin H and Auxin on Proton Extrusion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Fusicoccin H and the natural auxin, indole-3-acetic acid (IAA), on proton extrusion in plant cells. This process is a fundamental mechanism driving cell elongation and growth. Both compounds stimulate the plasma membrane H+-ATPase, albeit through distinct signaling pathways, leading to the acidification of the apoplast. Understanding these differences is crucial for research in plant physiology and for the development of novel plant growth regulators.
Quantitative Comparison of Effects
The following table summarizes the key quantitative differences in the effects of this compound and Auxin (IAA) on proton extrusion and related physiological responses, primarily based on studies in maize (Zea mays L.) coleoptile cells.
| Parameter | This compound | Auxin (IAA) | Reference(s) |
| Optimal Concentration for Maximum Response | 1 µM (10⁻⁶ M) | Not explicitly stated, but optimal concentrations for growth are known. | [1][2] |
| Maximum Proton Extrusion | Approximately four-fold greater than optimal IAA over 10 hours. | Baseline for comparison. | [1] |
| Initial Rate of Proton Extrusion | Nine-fold higher than IAA. | Baseline for comparison. | [1] |
| Lag Time for Onset of Proton Extrusion | Shorter than IAA. | Longer than this compound. | [3] |
| Effect on Membrane Potential | Permanent hyperpolarization. | Transient hyperpolarization. | |
| pH of Incubation Medium (at 40°C after 5h) | Dropped to pH 4.2 | Dropped to pH 5.4 |
Signaling Pathways and Mechanisms of Action
This compound and auxin both culminate in the activation of the plasma membrane H+-ATPase, the proton pump responsible for extruding H+ ions from the cytoplasm into the cell wall. However, their upstream signaling pathways are distinct.
Auxin Signaling Pathway:
Auxin (IAA) initiates a transcriptional response. It enters the nucleus and binds to its receptor, TIR1, which is part of an SCF E3 ubiquitin ligase complex. This binding event targets Aux/IAA transcriptional repressor proteins for degradation. The degradation of these repressors releases Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes. Among these are genes that lead to the activation of the plasma membrane H+-ATPase. This activation involves the phosphorylation of the penultimate threonine residue of the H+-ATPase.
This compound Signaling Pathway:
This compound acts more directly at the plasma membrane level. It does not rely on gene transcription. Instead, it stabilizes the interaction between the plasma membrane H+-ATPase and 14-3-3 proteins. This stabilization occurs at the C-terminal regulatory domain of the H+-ATPase, leading to its irreversible activation. This direct activation results in a more rapid and sustained proton extrusion compared to auxin.
Experimental Protocols: Measuring Proton Extrusion
The following is a generalized protocol for measuring proton extrusion from plant tissues, such as coleoptile segments or root tips. This method is based on monitoring the pH change in the incubation medium.
Materials:
-
Plant material (e.g., maize coleoptiles, Arabidopsis roots)
-
Incubation buffer (e.g., a weakly buffered solution of KCl and CaCl2, pH 6.0)
-
This compound stock solution
-
Auxin (IAA) stock solution
-
pH meter with a microelectrode
-
Stir plate and stir bars
-
Growth chamber or water bath for temperature control
-
Beakers or other suitable incubation vessels
Procedure:
-
Plant Material Preparation:
-
Germinate and grow seedlings under controlled conditions (e.g., darkness for coleoptiles).
-
Excise segments of a uniform size (e.g., 10 mm long coleoptile segments).
-
Wash the segments in deionized water.
-
Pre-incubate the segments in the incubation buffer for a period to allow them to equilibrate and to wash out any wound-induced protons.
-
-
Proton Extrusion Assay:
-
Transfer a known number of segments to a beaker containing a specific volume of fresh, aerated incubation buffer.
-
Place the beaker on a stir plate to ensure adequate mixing and aeration.
-
Insert the pH microelectrode into the buffer, ensuring it does not touch the plant material.
-
Monitor the pH of the buffer until a stable baseline is achieved.
-
Add the test compound (this compound or auxin) to achieve the desired final concentration.
-
Record the pH of the medium at regular intervals over a period of several hours.
-
-
Data Analysis:
-
Calculate the rate of proton extrusion by determining the change in pH over time.
-
The results can be expressed as ΔpH/unit of time/gram of fresh weight of tissue.
-
Compare the rates of proton extrusion between control (no treatment), this compound-treated, and auxin-treated samples.
-
Conclusion
Both this compound and auxin are potent stimulators of proton extrusion in plants, a key process in cell growth. However, they operate through fundamentally different mechanisms. Auxin acts as a classic hormone, initiating a signaling cascade that involves gene transcription, leading to a relatively slower and transient activation of the H+-ATPase. In contrast, this compound acts as a molecular stabilizer at the plasma membrane, causing a rapid, potent, and sustained activation of the proton pump. These differences in their mode of action are reflected in the quantitative data, with this compound demonstrating a faster and more robust effect on proton extrusion. This comparative understanding is invaluable for researchers investigating plant growth and for professionals in the agrochemical industry seeking to develop new growth-regulating compounds.
References
- 1. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Lack of Phytotoxicity of Fusicoccin H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phytotoxicity of Fusicoccin (B1218859) H against other well-known fusicoccin analogues, namely Fusicoccin-A and Fusicoccin-J. The data presented herein demonstrates that while Fusicoccin-A and Fusicoccin-J exhibit phytotoxic effects at high concentrations and growth-promoting effects at lower concentrations, Fusicoccin H shows no discernible impact on plant growth, establishing it as a non-phytotoxic analogue. This guide offers supporting experimental data, detailed protocols for phytotoxicity testing, and visualizations to elucidate key processes.
Comparative Phytotoxicity Data
The following table summarizes the observed effects of this compound and its analogues on the growth of Arabidopsis thaliana. The data is compiled from studies where plants were treated with the respective compounds and assessed for changes in biomass.
| Compound | Concentration | Observation | Relative Fresh Weight (% of Control) | Relative Dry Weight (% of Control) |
| This compound | 30 µM | No effect on plant growth[1] | No significant difference | No significant difference |
| Fusicoccin-A | 3 µM | Significant enhancement in rosette leaf size[1] | ~115% | ~115% |
| 10 µM | Significant enhancement in rosette leaf size[1] | ~120% | ~125% | |
| 30 µM | ~30% greater fresh and dry weight compared to control plants[1] | ~130% | ~130% | |
| Fusicoccin-J | 30 µM | Promoted plant growth[1] | Similar to Fusicoccin-A | Similar to Fusicoccin-A |
| Control | 0.1% EtOH | - | 100% | 100% |
Note: Fusicoccin-A is a well-documented phytotoxin that can induce wilting and plant death at higher concentrations, although it can enhance growth at lower concentrations under specific conditions.
Signaling Pathway of Fusicoccin Action
Fusicoccins exert their effects by stabilizing the interaction between 14-3-3 proteins and the plasma membrane H+-ATPase. This stabilization leads to the activation of the proton pump, which in turn influences stomatal opening and cell growth. The differential effects of this compound, A, and J are attributed to their varying abilities to modulate this signaling pathway.
Caption: Simplified signaling pathway of fusicoccin action on plant cells.
Experimental Protocols
This section details a standardized protocol for assessing the phytotoxicity of compounds like this compound on Arabidopsis thaliana. This protocol is based on established methods for plant growth assays.
Objective: To evaluate the effect of a test compound on the germination and early growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Test compounds (this compound, Fusicoccin-A, Fusicoccin-J)
-
Solvent (e.g., Ethanol (B145695) or DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Phytagel or Agar (B569324)
-
Petri dishes (90 mm)
-
Sterile water
-
Growth chamber or incubator with controlled light and temperature
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 50% bleach solution with a drop of Triton X-100.
-
Vortex for 5-10 minutes.
-
Wash seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% agar solution.
-
-
Preparation of Growth Medium:
-
Prepare MS medium according to the manufacturer's instructions.
-
Add sucrose to a final concentration of 1% (w/v).
-
Adjust the pH to 5.7.
-
Add Phytagel or Agar to the recommended concentration (e.g., 0.8% w/v).
-
Autoclave the medium for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 50-60°C.
-
-
Preparation of Test Plates:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Add the test compounds to the molten MS medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 10 µM, 30 µM). Ensure the final solvent concentration is consistent across all plates and does not exceed a non-phytotoxic level (e.g., 0.1%).
-
Pour approximately 25 mL of the medium into each sterile Petri dish.
-
Allow the plates to solidify in a laminar flow hood.
-
-
Seed Plating and Stratification:
-
Pipette the sterilized seed suspension onto the surface of the solidified medium in the Petri dishes. Distribute the seeds evenly.
-
Seal the Petri dishes with parafilm.
-
For stratification, wrap the plates in aluminum foil and store them at 4°C for 2-3 days to synchronize germination.
-
-
Incubation:
-
Transfer the plates to a growth chamber with a controlled environment:
-
Temperature: 22 ± 2°C
-
Light: 16-hour light / 8-hour dark cycle
-
Light intensity: 100-150 µmol/m²/s
-
-
-
Data Collection and Analysis:
-
Germination Rate: Count the number of germinated seeds (radicle emergence) daily for 7 days.
-
Root Length: After a specified period (e.g., 7-10 days), capture images of the seedlings and measure the primary root length using image analysis software (e.g., ImageJ).
-
Fresh Weight: Carefully remove the seedlings from the agar, blot them dry, and weigh them.
-
Dry Weight: Place the weighed seedlings in an oven at 60-70°C for 24-48 hours until a constant weight is achieved, then re-weigh.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatments and the control.
-
Experimental Workflow
The following diagram illustrates the key steps in a typical phytotoxicity assessment experiment.
Caption: A flowchart outlining the major steps of a plant phytotoxicity assay.
References
comparing the binding affinity of Fusicoccin H to different 14-3-3 isoforms
Fusicoccin H, a derivative of the fungal phytotoxin Fusicoccin A, is a key molecular stabilizer of protein-protein interactions (PPIs) involving the highly conserved 14-3-3 protein family. These ubiquitously expressed adapter proteins play crucial roles in a multitude of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Understanding the isoform-specific binding affinity of this compound is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of this compound's binding affinity to different human 14-3-3 isoforms, supported by experimental data and detailed protocols.
Quantitative Comparison of Binding Affinities
The binding affinity of Fusicoccin A (FC), a close analogue of this compound, to various 14-3-3 isoforms has been quantified in the presence of different phosphopeptide clients. The data, primarily derived from fluorescence polarization assays, reveals isoform-specific preferences. The apparent dissociation constants (Kd) and EC50 values provide a quantitative measure of these interactions.
| 14-3-3 Isoform | Phospholigand | Apparent Kd (μM) without FC | Apparent Kd (μM) with FC | EC50 (μM) of FC | Fold-Stabilization |
| β | Phospholigand 1 | 0.72 ± 0.1 | - | - | - |
| β | Phospholigand 3 | 0.87 ± 0.2 | - | - | - |
| ε | Phospholigand 2 | 6.0 ± 0.4 | 0.16 ± 0.020 | 78 ± 1.1 | - |
| ε | Phospholigand 3 | 1.7 ± 0.2 | - | - | - |
| ζ | Phospholigand 2 | 1.3 ± 0.1 | 0.08 ± 0.005 | - | - |
| σ | Phospholigand 1 | 6.6 ± 0.6 | - | 3.6 ± 1.1 | - |
| σ | Phospholigand 2 | - | 0.08 ± 0.002 | 3.2 ± 1.1 | - |
| σ | Phospholigand 3 | - | - | 4.2 ± 1.1 | - |
Note: The data presented is for Fusicoccin A, which is structurally and functionally very similar to this compound. The study from which this data is extracted highlights that while there are isoform-dependent interactions, Fusicoccin generally stabilizes these interactions across different isoforms, with some notable exceptions for 14-3-3σ depending on the client protein.[1][2]
Experimental Protocols
The primary method utilized to determine the binding affinities and stabilization effects of Fusicoccin is the Fluorescence Polarization (FP) Assay .
Fluorescence Polarization Assay Protocol
This in vitro assay measures the change in the polarization of fluorescently labeled phosphopeptides upon binding to 14-3-3 proteins.
-
Reagents and Materials:
-
Recombinant human 14-3-3 isoforms (β, ε, ζ, σ, etc.)
-
Fluorescein-labeled synthetic phosphopeptides mimicking the C-terminal recognition domains of 14-3-3 client proteins.
-
Fusicoccin A (or this compound)
-
Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 2 mM MgCl2, 0.05% Tween20, pH 7.5)
-
Black, non-binding surface microplates (e.g., 384-well)
-
Plate reader with fluorescence polarization capabilities.
-
-
Experimental Procedure:
-
Direct Binding (Kd determination):
-
A constant concentration of the fluorescently labeled phosphopeptide (e.g., 100 nM) is added to the wells of the microplate.
-
Increasing concentrations of a specific 14-3-3 isoform are titrated into the wells.
-
The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Fluorescence polarization is measured using the plate reader.
-
The data is fitted to a one-site binding model to determine the apparent dissociation constant (Kd).
-
-
Stabilization Assay (EC50 determination):
-
A constant concentration of the fluorescently labeled phosphopeptide and a fixed concentration of the 14-3-3 isoform (typically at or below its Kd for the phosphopeptide) are added to the wells.
-
Increasing concentrations of Fusicoccin are titrated into the wells.
-
The plate is incubated to allow for the formation of the ternary complex.
-
Fluorescence polarization is measured.
-
The data is fitted to a dose-response curve to determine the EC50 value, which represents the concentration of Fusicoccin required to achieve 50% of the maximal stabilizing effect.
-
-
Visualizing the Experimental Workflow
References
The Crucial Role of Fusicoccin H in the Biosynthesis of Fusicoccin A: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence supporting Fusicoccin (B1218859) H (FC-H) as a bona fide intermediate in the biosynthetic pathway of Fusicoccin A (FC-A), a potent phytotoxin and valuable molecular probe produced by the fungus Phomopsis amygdali. By objectively comparing FC-H with other isolated metabolites, this document aims to clarify its central role in the intricate network of reactions leading to the final bioactive compound.
Unraveling the Fusicoccin Biosynthetic Pathway: A Network of Intermediates and Shunt Products
The biosynthesis of fusicoccin A is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) to form the characteristic 5-8-5 tricyclic carbon skeleton, fusicocca-2,10(14)-diene. This initial step is catalyzed by the multifunctional enzyme fusicoccadiene synthase (PaFS).[1] Subsequent modifications, including oxidations, glycosylation, and acylations, are carried out by a suite of enzymes, including P450 monooxygenases, dioxygenases, and transferases.
Central to understanding this pathway is the identification of true intermediates—molecules that are precursors to the final product—and distinguishing them from shunt products, which are metabolites that branch off from the main pathway and do not lead to fusicoccin A. Key among the proposed intermediates are Fusicoccin H (FC-H) and Fusicoccin J (FC-J).
Evidence for this compound and J as True Intermediates
The most compelling evidence for the role of FC-H and FC-J as true intermediates comes from radiolabeling and feeding experiments. These studies involve introducing a labeled version of a suspected precursor into the fungal culture and then tracking the incorporation of the label into downstream metabolites.
A pivotal study demonstrated that C-8 tritiated FC-H, when fed to P. amygdali cultures, was efficiently converted into fusicoccin A, confirming its status as a direct precursor.[2] Similarly, feeding experiments with C-8 tritiated 19-deoxydideacetylFC (FC-J) also showed its incorporation into fusicoccin A.[2] These findings strongly suggest a biosynthetic sequence where FC-H is a precursor to FC-J, which is then further modified to yield fusicoccin A.
The proposed late-stage biosynthetic pathway, based on these feeding experiments, posits that FC-H undergoes a series of modifications, including t-pentenylation of the glucose moiety and methylation, followed by hydroxylation and acetylation at the C-19 position, and finally acetylation of the glucose hydroxyl group to form fusicoccin A.[2]
Comparison with Alternative Metabolites: The Shunt Products
In contrast to the true intermediates FC-H and FC-J, several other fusicoccin-related metabolites have been isolated from P. amygdali cultures that are considered shunt products. These include compounds such as 12, 10, and 11, which are formed from intermediates in the main pathway but are not themselves converted to fusicoccin A.[2]
For instance, metabolite 12 is believed to arise from the epoxidation of the double bond between C-3 and C-16 of a pathway intermediate, followed by reduction. This side reaction diverts the precursor from the main pathway leading to fusicoccin A. The experimental evidence supporting these as shunt products lies in the observation that when labeled versions of these compounds are fed to the fungal culture, no incorporation of the label into fusicoccin A is detected.
Quantitative Data Summary
The following table summarizes the key metabolites in the fusicoccin biosynthetic pathway and the experimental evidence supporting their classification.
| Metabolite | Classification | Key Experimental Evidence | Reference |
| Fusicocca-2,10(14)-diene | Early Intermediate | Isolation from P. amygdali and enzymatic synthesis by PaFS. | |
| This compound (FC-H) | True Intermediate | Feeding experiments with C-8 tritiated FC-H showed incorporation into Fusicoccin A. | |
| Fusicoccin J (FC-J) | True Intermediate | Feeding experiments with C-8 tritiated FC-J showed incorporation into Fusicoccin A. | |
| Metabolite 12 | Shunt Product | Feeding experiments with labeled metabolite 12 did not show incorporation into Fusicoccin A. | |
| Metabolite 10 | Shunt Product | Feeding experiments with labeled metabolite 10 did not show incorporation into Fusicoccin A. | |
| Metabolite 11 | Shunt Product | Feeding experiments with labeled metabolite 11 did not show incorporation into Fusicoccin A. |
Experimental Protocols
General Protocol for Radiolabeling and Feeding Experiments
The following is a generalized protocol for the type of feeding experiments used to establish the roles of intermediates in the fusicoccin biosynthetic pathway. Specific details for the preparation of radiolabeled precursors can be complex and are often tailored to the specific molecule.
-
Preparation of Radiolabeled Precursor:
-
For tritiation, a common method involves catalytic reduction of an unsaturated precursor with tritium (B154650) gas or reduction of a suitable functional group with a tritiated reducing agent like sodium borotritide. For example, to prepare C-8 tritiated FC-H, a precursor with a double bond or a carbonyl group at the C-8 position would be required. The reaction is carried out in a specialized radiochemistry laboratory with appropriate shielding and handling procedures.
-
The radiolabeled product is purified, typically by high-performance liquid chromatography (HPLC), to ensure its chemical and radiochemical purity.
-
-
Fungal Culture and Administration of Labeled Precursor:
-
Phomopsis amygdali is grown in a suitable liquid culture medium under conditions known to promote fusicoccin production.
-
A sterile solution of the purified radiolabeled precursor (e.g., tritiated FC-H) is aseptically added to the fungal culture at a specific growth stage.
-
-
Incubation and Extraction:
-
The culture is incubated for a defined period to allow for the uptake and metabolism of the labeled precursor.
-
After incubation, the fungal mycelium and the culture broth are separated. Both are typically extracted with an organic solvent (e.g., ethyl acetate) to isolate the secondary metabolites.
-
-
Analysis of Metabolites:
-
The crude extract is fractionated using chromatographic techniques such as column chromatography and HPLC to isolate individual metabolites, including fusicoccin A and other potential intermediates.
-
The isolated compounds are identified by spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
The incorporation of the radiolabel into the isolated compounds is quantified using liquid scintillation counting. Significant radioactivity in a downstream metabolite (e.g., fusicoccin A) after feeding a labeled precursor (e.g., FC-H) provides strong evidence that the precursor is an intermediate in its biosynthesis.
-
Visualizing the Biosynthetic Landscape
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Figure 1: Proposed biosynthetic pathway of Fusicoccin A, highlighting the roles of this compound and J as true intermediates and the diversion to shunt products.
Figure 2: Generalized experimental workflow for radiolabeling and feeding studies to identify biosynthetic intermediates.
Conclusion
The body of experimental evidence, primarily from radiolabeling and feeding studies, strongly supports the role of this compound as a true and crucial intermediate in the biosynthesis of fusicoccin A. Its sequential conversion to Fusicoccin J and subsequently to the final product delineates a clear path in the late stages of this complex biosynthetic pathway. In contrast, other isolated metabolites have been identified as shunt products, representing metabolic dead-ends. This comparative analysis not only solidifies our understanding of fusicoccin biosynthesis but also provides a valuable framework for future studies aimed at biosynthetic pathway elucidation and engineering for the production of novel fusicoccin analogs with potential applications in research and medicine.
References
Safety Operating Guide
Proper Disposal of Fusicoccin H: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Fusicoccin H, a diterpene glucoside metabolite. Given the limited specific data on the hazards of this compound, a cautious approach is recommended, treating it as a potentially hazardous substance.
Immediate Safety and Disposal Plan
Due to the absence of a definitive hazard classification for this compound, it is prudent to handle it as a hazardous chemical waste until more specific toxicological data becomes available. One safety data sheet for the related compound, Fusicoccin, suggests it is non-hazardous, while other sources advise treating it as hazardous. Therefore, err on the side of caution.
Key Principles for Disposal:
-
Do not dispose of down the drain or in regular trash: Unless explicitly confirmed as non-hazardous by your institution's Environmental Health and Safety (EHS) department, this compound should not be disposed of in the sanitary sewer or solid waste.[1][2]
-
Segregate waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[3][4]
-
Use appropriate containers: Collect this compound waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[1]
-
Consult your institution's EHS office: Your institution's EHS department is the primary resource for specific guidance on chemical waste disposal and will be familiar with local, state, and federal regulations.
Quantitative Data on Chemical Waste
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, which should be applied to the disposal of this compound.
| Parameter | Limit | Regulation |
| Maximum Volume in Satellite Accumulation Area | 55 gallons | Federal (EPA) |
| Maximum Amount of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | Federal (EPA) |
| Maximum Storage Time in Lab | 12 months (unless accumulation limits are met sooner) | Institutional Policy |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the steps for the safe disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, such as unused product or contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealable container.
-
Liquid Waste: If this compound is in a solvent, collect the solution in a compatible, sealed waste container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration and the solvent if it is a solution.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
-
Arrange for Pickup:
-
Once the container is full or has reached the storage time limit, contact your institution's EHS department to arrange for pickup and disposal.
-
Follow their specific procedures for requesting a waste pickup.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.
References
Personal protective equipment for handling Fusicoccin H
This document provides crucial safety and logistical information for the handling and disposal of Fusicoccin H. The following procedural guidance is intended for researchers, scientists, and drug development professionals. As specific safety data for this compound is limited, this guide is based on information for the parent compound, fusicoccin, and established laboratory safety protocols.
Hazard Identification and Assessment
Fusicoccin is a phytotoxin produced by the fungus Phomopsis amygdali.[1] It is known to cause wilting in plants by inducing the irreversible opening of stomata.[2] While one safety data sheet suggests no particular hazard is associated with the compound, it is prudent to treat this compound as a potentially hazardous substance due to its biological activity.[3] It is not intended for human or veterinary use.[4]
Primary Hazards:
-
Contact: Avoid direct contact with skin and eyes.[3]
-
Inhalation: Avoid inhaling dust or aerosols.
-
Ingestion: Do not ingest.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on standard laboratory practices and available safety information for fusicoccin.
| Activity | Required PPE |
| Handling Solid Compound | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, lab coat, N95 respirator (or equivalent). |
| Preparing Solutions | Chemical-resistant gloves, safety goggles or a face shield, lab coat. Work in a chemical fume hood to avoid aerosol inhalation. |
| Administering to Cultures/Models | Chemical-resistant gloves, lab coat, safety glasses. |
| Cleaning Spills | Chemical-resistant gloves, safety goggles, lab coat, N95 respirator (for powders). |
PPE Selection Logic for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
